BMS-688521
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMDXLRPEBNH-HFZDXXHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-44-9 | |
| Record name | BMS-688521 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-688521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Allosteric Mechanism of BMS-688521: A Technical Guide to a Potent LFA-1/ICAM-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2] As a member of the spirocyclic hydantoin class of inhibitors, it represents a significant advancement in the development of therapeutic agents targeting the inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
LFA-1, an integrin receptor expressed on the surface of all leukocytes, plays a pivotal role in the immune response by mediating cell-cell adhesion.[2] Its interaction with ICAM-1, expressed on endothelial cells and antigen-presenting cells, is a critical step in leukocyte trafficking, immunological synapse formation, and T-cell activation. By inhibiting this interaction, this compound effectively modulates the immune response, demonstrating therapeutic potential in inflammatory and autoimmune disorders.
Core Mechanism of Action: Allosteric Inhibition of LFA-1
This compound functions as an allosteric inhibitor of LFA-1. Unlike orthosteric inhibitors that directly block the ligand-binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents the protein from functioning correctly.
The LFA-1 protein is a heterodimer composed of an alpha subunit (αL or CD11a) and a beta subunit (β2 or CD18). The binding of ICAM-1 is primarily mediated by a region on the αL subunit known as the Inserted Domain (I-domain). The affinity of the I-domain for ICAM-1 is regulated by conformational changes in the LFA-1 protein. In its inactive state, LFA-1 adopts a bent, low-affinity conformation. Upon cellular activation, "inside-out" signaling pathways trigger a shift to an extended, high-affinity conformation, enabling robust binding to ICAM-1.
This compound binds to a hydrophobic pocket within the I-domain of the αL subunit. This binding event stabilizes the inactive, closed conformation of the I-domain, preventing the conformational shift required for high-affinity binding to ICAM-1. By locking LFA-1 in its low-affinity state, this compound effectively disrupts the adhesion of leukocytes to endothelial cells and other target cells, thereby inhibiting the inflammatory response.
Quantitative Data
The potency of this compound has been evaluated in several key in vitro assays. The following tables summarize the available quantitative data.
| Assay | Description | IC50 (nM) | Reference |
| Human T-cell/HUVEC Adhesion Assay | Measures the inhibition of human T-cell adhesion to Human Umbilical Vein Endothelial Cells. | 2.5 | [1][3] |
| Mixed Lymphocyte Reaction (MLR) Assay | Assesses the immunosuppressive activity by measuring the inhibition of T-cell proliferation in response to allogeneic stimulation. | 60 | [1][4] |
| Mouse Specific Adhesion Assay | Measures the inhibition of mouse splenocyte adhesion to a mouse ICAM-1 expressing cell line. | 78 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the methods used to characterize LFA-1 inhibitors.
LFA-1/ICAM-1 Adhesion Assay (Static Conditions)
This assay quantifies the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Methodology:
-
Plate Coating: 96-well microplates are coated with a recombinant human ICAM-1/Fc chimera protein. The plates are incubated to allow for protein adsorption, followed by washing to remove unbound protein. The remaining protein-binding sites on the plastic are blocked with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Human T-lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs) are isolated and labeled with a fluorescent dye such as BCECF-AM.
-
Inhibitor Incubation: The fluorescently labeled T-cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Adhesion: The T-cell suspension is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional assay that assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to foreign antigens.[5][6][7]
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
Stimulator Cell Preparation: PBMCs from one donor (the "stimulator" population) are treated with a proliferation inhibitor, such as mitomycin C or irradiation. This prevents them from dividing but allows them to present their allogeneic antigens.[6]
-
Responder Cell Preparation: PBMCs from the second donor serve as the "responder" population.
-
Co-culture: The responder and stimulator cells are co-cultured in a 96-well plate in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The co-culture is incubated for several days (typically 5-7 days) to allow for the allogeneic response and T-cell proliferation.[6]
-
Proliferation Measurement: T-cell proliferation is quantified by adding a labeled nucleoside, such as 3H-thymidine or BrdU, to the culture for the final 18-24 hours of incubation. Proliferating cells incorporate the label into their newly synthesized DNA.
-
Data Analysis: The amount of incorporated label is measured (e.g., by scintillation counting for 3H-thymidine or an ELISA for BrdU). The percentage of inhibition of proliferation is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound is a highly potent, orally bioavailable allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its mechanism of action, which involves the stabilization of the inactive conformation of the LFA-1 I-domain, effectively prevents the leukocyte adhesion that is central to many inflammatory processes. The quantitative data from in vitro cell-based assays confirm its high potency. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other LFA-1 inhibitors. The unique mechanism and promising preclinical profile of this compound underscore its potential as a therapeutic agent for a range of immune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. marinbio.com [marinbio.com]
- 6. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 7. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
The Core Structure-Activity Relationships of BMS-688521: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent LFA-1 antagonist, BMS-688521, detailing its structure-activity relationships, experimental evaluation, and mechanism of action for researchers and scientists in drug development.
This compound is a highly potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By inhibiting the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates immune responses, making it a significant compound of interest for the treatment of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) that led to the discovery of this compound, detailed methodologies for its evaluation, and a visualization of its mechanism of action.
Core Scaffold and Structure-Activity Relationships (SAR)
The development of this compound stemmed from the optimization of a spirocyclic hydantoin core. The SAR studies focused on modifications at several key positions to enhance potency, selectivity, and pharmacokinetic properties. The core scaffold and the key positions for modification are illustrated below.
Core Scaffold of this compound Analogs:
A diagram of the core spirocyclic hydantoin scaffold of this compound and its analogs, highlighting the key positions for chemical modification.
The following tables summarize the quantitative SAR data, demonstrating the impact of various substitutions on the inhibitory potency of the compounds in two key in vitro assays: a cell-based adhesion assay and a mixed lymphocyte reaction (MLR) assay.
Table 1: SAR at the R1 and R2 Positions (Phenyl Rings)
| Compound | R1 Substitution (Phenyl Ring A) | R2 Substitution (Phenyl Ring B) | Adhesion IC50 (nM)[1] | MLR IC50 (nM)[1] |
| This compound | 4-Cyano | 3,5-Dichloro | 2.5 | 60 |
| Analog 1 | 4-Chloro | 3,5-Dichloro | 10 | 150 |
| Analog 2 | 4-Trifluoromethyl | 3,5-Dichloro | 5 | 90 |
| Analog 3 | 4-Cyano | 3-Chloro | 8 | 120 |
| Analog 4 | 4-Cyano | 4-Chloro | 15 | 250 |
Table 2: SAR at the R3 Position and the Nicotinic Acid Moiety
| Compound | R3 Substitution | Nicotinic Acid Moiety | Adhesion IC50 (nM)[1] | MLR IC50 (nM)[1] |
| This compound | Methyl | Present | 2.5 | 60 |
| Analog 5 | Ethyl | Present | 7 | 110 |
| Analog 6 | Hydrogen | Present | 20 | 300 |
| Analog 7 | Methyl | Absent (replaced with H) | >1000 | >1000 |
Experimental Protocols
The evaluation of this compound and its analogs relied on two primary in vitro assays to determine their inhibitory activity on LFA-1 mediated functions.
LFA-1/ICAM-1 Mediated Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of T-cells to Human Umbilical Vein Endothelial Cells (HUVECs), which is primarily mediated by the LFA-1/ICAM-1 interaction.
Methodology:
-
Cell Culture: Human T-cells (e.g., Jurkat cells) and HUVECs are cultured under standard conditions. HUVECs are seeded into 96-well plates and grown to confluence.
-
Cell Labeling: T-cells are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.
-
Compound Incubation: The test compounds, including this compound and its analogs, are serially diluted and pre-incubated with the fluorescently labeled T-cells.
-
Co-culture and Adhesion: The compound-treated T-cells are then added to the HUVEC-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent T-cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent T-cells is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of adhesion inhibition against the compound concentration.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation. The PBMCs from the second donor serve as the responder cells.
-
Compound Treatment: The responder cells are incubated with various concentrations of the test compounds.
-
Co-culture: The treated responder cells are then co-cultured with the stimulator cells in a 96-well plate.
-
Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or using a colorimetric assay (e.g., BrdU incorporation).
-
Data Analysis: The IC50 values are determined by plotting the inhibition of T-cell proliferation against the compound concentration.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by allosterically inhibiting the LFA-1 integrin, thereby preventing its interaction with ICAM-1. This disruption of cell-cell adhesion is critical in attenuating the inflammatory cascade. The binding of LFA-1 to ICAM-1 is a key step in the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs), which is essential for T-cell activation and subsequent immune responses. By blocking this interaction, this compound effectively dampens T-cell activation, proliferation, and cytokine release.
LFA-1 Signaling Pathway
The following diagram illustrates the key signaling events downstream of T-cell receptor (TCR) activation that lead to LFA-1 activation and subsequent T-cell responses. This compound acts by preventing the initial LFA-1/ICAM-1 binding.
LFA-1 signaling pathway in T-cell activation. This compound inhibits the binding of active LFA-1 to ICAM-1.
Experimental Workflow for SAR Studies
The logical workflow for conducting SAR studies, from compound synthesis to biological evaluation, is depicted below.
Workflow for the structure-activity relationship studies of this compound analogs.
References
The Discovery and Development of BMS-688521: A Potent LFA-1/ICAM-1 Interaction Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-688521 is a potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, developed by Bristol-Myers Squibb.[1][2] The LFA-1/ICAM-1 interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and facilitating T-cell activation. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available scientific literature.
Mechanism of Action: Targeting the LFA-1/ICAM-1 Axis
This compound functions by directly disrupting the binding of LFA-1, an integrin expressed on the surface of leukocytes, to its ligand ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[1][2] This interaction is crucial for the trafficking of immune cells to sites of inflammation and for the formation of the immunological synapse, a specialized junction between a T-cell and an antigen-presenting cell that is essential for T-cell activation. By blocking this interaction, this compound effectively dampens the inflammatory response.
LFA-1/ICAM-1 Signaling Pathway
The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events, known as "outside-in" signaling, which further strengthens cell adhesion and modulates immune cell function. Conversely, intracellular signals within the leukocyte can increase the affinity of LFA-1 for ICAM-1, a process termed "inside-out" signaling. This compound is believed to allosterically inhibit the LFA-1 protein, preventing the conformational changes necessary for high-affinity binding to ICAM-1.
Discovery and Development Workflow at Bristol-Myers Squibb
The discovery of this compound is a result of a structured drug discovery and development process aimed at identifying and optimizing novel therapeutic agents. While the specific timeline for this compound is not publicly detailed, a general workflow can be inferred from Bristol-Myers Squibb's research and development approach. This process typically begins with target identification and validation, followed by lead discovery and optimization, preclinical development, and finally, clinical trials.
Quantitative Data
This compound has demonstrated high potency in various in vitro and in vivo assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell/System | Species | IC50 (nM) |
| Adhesion Assay | Human T-cell/HUVEC | Human | 2.5[1] |
| Mixed Lymphocyte Reaction (MLR) | - | - | 60[1] |
| Adhesion Assay | Mouse Splenocytes/b.END3 | Mouse | 78[1] |
Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice
| Parameter | Dose & Route | Value | Units |
| Cmax | 5 mg/kg p.o. | 0.32 | µM |
| Tmax | 5 mg/kg p.o. | 1.0 | h |
| AUC | 5 mg/kg p.o. | 1.5 | µM·h |
| F | 5 mg/kg p.o. | 50 | % |
| T1/2 | 1 mg/kg i.v. | 1.6 | h |
| MRT | 1 mg/kg i.v. | 1.7 | h |
| CL | 1 mg/kg i.v. | 50 | mL/min/kg |
| Vss | 1 mg/kg i.v. | 5.1 | L/kg |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound by Bristol-Myers Squibb are not fully available in the public domain. However, based on standard immunological and pharmacological methodologies, the following sections outline the likely principles of the key assays used.
Human T-cell/HUVEC Adhesion Assay
This assay is designed to measure the ability of a compound to inhibit the adhesion of T-cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs), which constitutively express ICAM-1.
General Protocol:
-
HUVEC Culture: HUVECs are cultured to confluence in 96-well plates.
-
T-cell Labeling: Human T-cells (e.g., from peripheral blood mononuclear cells) are isolated and labeled with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Co-culture: The treated T-cells are then added to the HUVEC-coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent T-cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of adhesion inhibition against the compound concentration.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.
General Protocol:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, HLA-mismatched donors. The cells from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: The responder PBMCs are co-cultured with the treated stimulator PBMCs in the presence of varying concentrations of this compound or vehicle control.
-
Proliferation Measurement: After several days of incubation, T-cell proliferation is assessed. This is typically done by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive label (e.g., BrdU) into the newly synthesized DNA of the proliferating responder cells.
-
Data Analysis: The IC50 value is determined by quantifying the inhibition of T-cell proliferation as a function of compound concentration.
Structure-Activity Relationship (SAR)
The development of this compound was the result of extensive structure-activity relationship studies aimed at optimizing the potency and pharmacokinetic properties of a lead compound series. While a comprehensive SAR table is not publicly available, the chemical structure of this compound reveals key pharmacophoric features. The spirocyclic hydantoin core is a central scaffold, with the dichlorophenyl and cyanophenyl moieties likely making critical interactions within the binding pocket of LFA-1. The nicotinic acid portion is often introduced to improve solubility and pharmacokinetic properties.
Clinical Development
Despite its promising preclinical profile, there is no publicly available information regarding the progression of this compound into clinical trials. Searches of clinical trial registries do not yield any studies for this compound. It is possible that its development was discontinued for reasons that have not been publicly disclosed.
Conclusion
This compound is a highly potent, orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction discovered and developed by Bristol-Myers Squibb. Its mechanism of action, involving the disruption of a key step in the inflammatory cascade, made it a promising candidate for the treatment of immune-mediated diseases. The preclinical data demonstrate its significant potential. However, the lack of information on its clinical development status suggests that its progression to human trials may have been halted. This technical guide provides a summary of the available scientific information on this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cell Adhesion Inhibition: A Technical Guide to BMS-688521
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-688521 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating the adhesion and trafficking of leukocytes to sites of inflammation. By disrupting this pathway, this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to this compound.
Chemical Properties and Structure
This compound is a complex heterocyclic compound with a spirocyclic hydantoin core. Its systematic IUPAC name is 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H19Cl2N5O4 | [1][2][3][4] |
| Molecular Weight | 536.37 g/mol | [1][2][3] |
| CAS Number | 893397-44-9 | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [5] |
| SMILES | CN1C(=O)N(c2cc(Cl)cc(Cl)c2)C(=O)[C@]12CN(c1ccc(C(=O)O)cn1)C[C@H]2c1ccc(C#N)cc1 | [6] |
| InChI Key | LILGMDXLRPEBNH-HFZDXXHNSA-N | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct, allosteric inhibitor of LFA-1, an integrin receptor expressed on the surface of leukocytes. LFA-1's primary ligand is ICAM-1, which is expressed on endothelial cells and antigen-presenting cells. The binding of LFA-1 to ICAM-1 is a crucial step for the firm adhesion of leukocytes to the endothelium, a prerequisite for their transmigration into tissues.
This compound binds to a site on the αL subunit of LFA-1, distinct from the ICAM-1 binding site, inducing a conformational change in LFA-1 that prevents its interaction with ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits leukocyte adhesion and subsequent inflammatory responses.
Biological Activity and Pharmacokinetics
The potency of this compound has been evaluated in various in vitro and in vivo models.
Table 2: In Vitro Potency of this compound
| Assay | Species | IC50 | Reference |
| LFA-1/ICAM-1 Adhesion Assay | Human | 2.5 nM | [5][7][8] |
| Mixed Lymphocyte Reaction (MLR) | Human | 60 nM | [5][7][8] |
| Mouse Specific Adhesion Assay | Mouse | 78 nM | [4][5][7] |
Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Route | Dose | Parameter | Value | Unit | Reference |
| Intravenous (i.v.) | 1 mg/kg | T1/2 | 1.6 | hours | [5][9] |
| MRT | 1.7 | hours | [5][9] | ||
| CL | 50 | mL/min/kg | [5][9] | ||
| Vss | 5.1 | L/kg | [5][9] | ||
| Oral (p.o.) | 5 mg/kg | Cmax | 0.32 | µM | [5][9] |
| Tmax | 1.0 | hour | [5][9] | ||
| AUC | 1.5 | µM·h | [5][9] | ||
| F | 50 | % | [5][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard immunological assays and the specific details are adapted from the primary literature describing this compound.
LFA-1/ICAM-1 Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to ICAM-1.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.
-
Cell Preparation: A T-cell line endogenously expressing LFA-1 (e.g., Jurkat cells) is labeled with a fluorescent dye such as Calcein-AM.
-
Compound Incubation: Labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Adhesion: The T-cell and compound mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell adhesion compared to the vehicle control.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
Stimulator and Responder Cells: PBMCs from one donor (stimulator) are treated with mitomycin C or irradiation to prevent their proliferation. PBMCs from the second donor serve as the responder cells.
-
Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of this compound or vehicle control.
-
Proliferation Measurement: After several days of incubation, T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits T-cell proliferation by 50% compared to the vehicle control.
Murine Model of Allergic Eosinophilic Lung Inflammation
This in vivo model evaluates the efficacy of this compound in a disease-relevant context.
Methodology:
-
Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).
-
Challenge: Sensitized mice are subsequently challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
-
Treatment: this compound is administered orally to the mice at various doses before and/or during the OVA challenge period.[5]
-
Assessment of Inflammation: At a defined time point after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating eosinophils and other inflammatory cells. Lung tissue may also be collected for histological analysis.
-
Efficacy Determination: The efficacy of this compound is determined by its ability to reduce the number of eosinophils in the BAL fluid in a dose-dependent manner. Significant inhibition of eosinophil accumulation was observed at doses of 1, 3, and 10 mg/kg administered twice daily.[5]
Conclusion
This compound is a highly potent and specific inhibitor of the LFA-1/ICAM-1 interaction with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical models suggests its potential as an orally administered therapeutic for the treatment of a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 6. sartorius.com [sartorius.com]
- 7. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]
- 9. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to BMS-688521 (CAS Number: 893397-44-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-688521 is a potent and orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential therapeutic applications in inflammatory conditions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 893397-44-9 | [3] |
| Molecular Formula | C₂₆H₁₉Cl₂N₅O₄ | N/A |
| Molecular Weight | 536.37 g/mol | N/A |
| IUPAC Name | 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid | [4] |
Mechanism of Action: Inhibition of LFA-1/ICAM-1 Signaling
This compound exerts its pharmacological effect by directly inhibiting the interaction between LFA-1 and its primary ligand, ICAM-1.[1][2][3] LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a critical role in immune cell adhesion, trafficking, and activation. The binding of LFA-1 to ICAM-1, which is expressed on endothelial cells and antigen-presenting cells, is a key step in the inflammatory cascade. By blocking this interaction, this compound effectively prevents the adhesion and transmigration of leukocytes to sites of inflammation.
Signaling Pathway
The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for stabilizing cell adhesion and mediating subsequent immune responses. Key downstream effectors of LFA-1 activation include the activation of focal adhesion kinase (FAK), the recruitment of cytoskeletal proteins such as talin and kindlin, and the activation of small GTPases like Rap1.[1][5] This signaling ultimately leads to cytoskeletal rearrangement, cell spreading, and the formation of a stable adhesive interface. This compound, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream signaling events.
In Vitro Pharmacology
The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high potency against the LFA-1/ICAM-1 interaction.
Quantitative Data
| Assay | Species | Cell Types | IC₅₀ (nM) | Reference |
| Adhesion Assay | Human | T-cell/HUVEC | 2.5 | [1][2][3] |
| Adhesion Assay | Mouse | Splenocytes/b.END3 | 78 | [1][2][3] |
| Mixed Lymphocyte Reaction (MLR) | Not Specified | Not Specified | 60 | [1][2][3] |
In Vivo Pharmacology
The efficacy of this compound has been evaluated in a murine model of allergic eosinophilic lung inflammation. Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil accumulation in the lungs, with significant inhibition observed at doses of 1, 3, and 10 mg/kg administered twice daily.[1]
Pharmacokinetic Profile in BALB/c Mice
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cₘₐₓ | p.o. | 5 | 0.32 | µM | [1][2] |
| Tₘₐₓ | p.o. | 5 | 1.0 | h | [1][2] |
| AUC | p.o. | 5 | 1.5 | µM·h | [1][2] |
| F | p.o. | 5 | 50 | % | [1][2] |
| T₁/₂ | i.v. | 1 | 1.6 | h | [1][2] |
| MRT | i.v. | 1 | 1.7 | h | [1][2] |
| CL | i.v. | 1 | 50 | mL/min/kg | [1][2] |
| Vss | i.v. | 1 | 5.1 | L/kg | [1][2] |
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells.
Workflow:
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human or mouse ICAM-1 and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Leukocytes (e.g., human T-cells or mouse splenocytes) are isolated and labeled with a fluorescent dye such as Calcein-AM.
-
Compound Incubation: The labeled leukocytes are pre-incubated with various concentrations of this compound for a specified period.
-
Adhesion: The pre-treated leukocytes are added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Workflow:
Detailed Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: The treated stimulator cells are co-cultured with PBMCs from the second donor (responder cells).
-
Compound Treatment: this compound is added to the co-culture at a range of concentrations.
-
Incubation: The cell mixture is incubated for several days to allow for T-cell activation and proliferation.
-
Proliferation Measurement: T-cell proliferation is quantified by methods such as [³H]-thymidine incorporation or using proliferation-tracking dyes like CFSE. The IC₅₀ value is determined by measuring the concentration of this compound that causes a 50% reduction in T-cell proliferation.
Clinical Development Status
As of the date of this document, there is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries have not identified any clinical studies for this compound.
Conclusion
This compound is a well-characterized preclinical compound that demonstrates high potency in inhibiting the LFA-1/ICAM-1 interaction, a key driver of inflammatory responses. Its efficacy in a mouse model of lung inflammation, coupled with its oral bioavailability, highlights its potential as a therapeutic agent for inflammatory diseases. Further investigation into its clinical safety and efficacy would be required to fully elucidate its therapeutic utility.
References
- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-688521: A Small Molecule Antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, plays a pivotal role in mediating immune cell adhesion, trafficking, and activation through its interaction with intercellular adhesion molecules (ICAMs).[1] The dysregulation of the LFA-1/ICAM-1 interaction is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making LFA-1 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of BMS-688521, a potent and orally active small molecule antagonist of LFA-1.[2] We delve into its mechanism of action as an allosteric inhibitor, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize relevant biological pathways and workflows.
Mechanism of Action: Allosteric Inhibition of LFA-1
This compound is a second-generation, spirocyclic hydantoin antagonist that allosterically inhibits the function of LFA-1.[1] Unlike orthosteric inhibitors that directly compete with the natural ligand (ICAM-1) for the binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents ligand binding and subsequent signaling.
The binding site for this compound and similar allosteric inhibitors is located within the I-domain of the LFA-1 αL subunit, at a site often referred to as the I-domain allosteric site (IDAS).[3] Binding of this compound to the IDAS is thought to stabilize LFA-1 in a low-affinity, bent-closed conformation, which is incompetent for ICAM-1 binding.[4] This conformational lock prevents the "inside-out" signaling-mediated activation of LFA-1, a process that normally transitions the integrin to a high-affinity, extended-open conformation required for firm adhesion to ICAM-1 on endothelial and antigen-presenting cells.[5]
References
- 1. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMR and mutagenesis evidence for an I domain allosteric site that regulates lymphocyte function-associated antigen 1 ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Integrin Conformational Change on the Cell Surface with Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of BMS-688521 in Inflammatory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. By inhibiting this key step, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, in vivo efficacy in a relevant animal model, and pharmacokinetic profile. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, are characterized by the chronic and inappropriate activation of the immune system, leading to tissue damage and significant patient morbidity. A central event in the pathogenesis of these disorders is the recruitment of leukocytes from the bloodstream into inflamed tissues. This process is mediated by a series of molecular interactions, with the firm adhesion of leukocytes to the vascular endothelium being a critical step. The interaction between LFA-1 (also known as αLβ2 integrin) on leukocytes and ICAM-1 on endothelial cells is a key determinant of this firm adhesion and subsequent transmigration.[1]
This compound is a novel spirocyclic hydantoin antagonist designed to specifically inhibit the LFA-1/ICAM-1 interaction.[1] Its high potency and oral bioavailability make it an attractive candidate for the treatment of chronic inflammatory conditions. This document summarizes the key preclinical findings for this compound, providing a technical foundation for researchers and drug development professionals interested in this therapeutic target and compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of LFA-1. It binds to a site on the I-domain of the CD11a subunit of LFA-1, preventing the conformational changes required for high-affinity binding to ICAM-1.[2] This blockade of the LFA-1/ICAM-1 interaction effectively inhibits the adhesion of leukocytes to endothelial cells, thereby reducing their infiltration into sites of inflammation.
References
The Impact of BMS-688521 on T-Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-688521, a potent and selective allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. The following sections detail the quantitative effects of this compound on T-cell function, the experimental protocols used to ascertain these effects, and the underlying signaling pathways involved in T-cell adhesion and migration that are disrupted by this small molecule inhibitor.
Data Presentation: Quantitative Effects of this compound
This compound demonstrates significant potency in inhibiting the interaction between LFA-1 and ICAM-1, a critical step in T-cell adhesion and subsequent migration. The following tables summarize the key quantitative data from in vitro and in vivo studies.
| Assay Type | Cell Types | Parameter | Value | Reference |
| T-cell Adhesion Assay | Human T-cells and HUVECs | IC50 | 2.5 nM | [1] |
| Mixed Lymphocyte Reaction (MLR) | Human peripheral blood mononuclear cells | IC50 | 60 nM | [1] |
| Mouse Specific Adhesion Assay | Mouse splenocytes and b.END3 cells | IC50 | 78 nM | [1] |
Table 1: In Vitro Efficacy of this compound in Adhesion and Proliferation Assays
| Animal Model | Administration | Dosage | Effect | Reference |
| Mouse Allergic Eosinophilic Lung Inflammation | Oral (p.o.), twice daily for 3 days | 1, 3, and 10 mg/kg | Significant and dose-dependent inhibition of eosinophil accumulation. | [1] |
Table 2: In Vivo Efficacy of this compound
Core Mechanism of Action: Inhibition of LFA-1/ICAM-1 Interaction
This compound is a small molecule antagonist that binds to an allosteric site on the I-domain of the αL subunit of LFA-1. This binding locks LFA-1 in a low-affinity, bent conformation, preventing the conformational changes necessary for high-affinity binding to its ligand, ICAM-1. By inhibiting this crucial interaction, this compound effectively blocks the initial tethering and firm adhesion of T-cells to the endothelium and antigen-presenting cells (APCs), which are prerequisite steps for T-cell migration and activation.
Signaling Pathways and Experimental Workflows
The interaction between LFA-1 and ICAM-1 initiates a cascade of intracellular signaling events, known as "outside-in" signaling, which are essential for stabilizing adhesion and promoting cell migration. These events include the recruitment of cytoskeletal and signaling proteins to the cytoplasmic tail of LFA-1, leading to actin polymerization and reorganization. This compound, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream signaling events.
LFA-1 Signaling Pathway Leading to T-Cell Adhesion
Caption: LFA-1 activation and adhesion signaling pathway.
Experimental Workflow: T-Cell Adhesion Assay
Caption: Workflow for a static T-cell adhesion assay.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a T-cell transwell migration assay.
Experimental Protocols
Static T-Cell Adhesion Assay
This protocol is adapted from methodologies described for measuring LFA-1-dependent adhesion.
Materials:
-
96-well flat-bottom microplates
-
Recombinant human ICAM-1/Fc chimera
-
Bovine Serum Albumin (BSA)
-
Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 1-10 µg/mL of recombinant human ICAM-1/Fc in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the T-cell suspension to each ICAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the vehicle-treated control.
-
T-Cell Transwell Migration Assay
This protocol outlines a standard procedure for assessing T-cell migration through a porous membrane.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Human T-lymphocytes
-
This compound
-
Migration buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of migration buffer containing the chemoattractant to the lower chamber of each well.
-
In control wells, add migration buffer without the chemoattractant.
-
-
Cell Preparation:
-
Resuspend T-cells in migration buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the T-cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
-
Conclusion
This compound is a highly effective inhibitor of the LFA-1/ICAM-1 interaction, demonstrating potent suppression of T-cell adhesion and, consequently, migration. Its allosteric mechanism of action provides a targeted approach to modulating immune responses where LFA-1-mediated cell trafficking is a key pathological driver. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and understanding of this and similar LFA-1 antagonists in both research and drug development settings.
References
Preclinical Profile of BMS-688521: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-688521 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the immunological synapse and plays a pivotal role in leukocyte adhesion, trafficking, and activation. By disrupting this interaction, this compound demonstrates potential as a therapeutic agent for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and research on this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.
Introduction
Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells and antigen-presenting cells, are key mediators of immune cell adhesion and signaling.[1] The LFA-1/ICAM-1 axis is integral to T-cell activation, leukocyte migration to sites of inflammation, and the formation of the immunological synapse.[1] Consequently, inhibition of this interaction presents a compelling therapeutic strategy for a range of immune-mediated disorders. This compound has emerged as a second-generation spirocyclic hydantoin antagonist of LFA-1, demonstrating significantly enhanced potency and in vivo activity compared to earlier compounds.[1]
Mechanism of Action
This compound functions as an allosteric inhibitor of LFA-1. It binds to the I-domain of the LFA-1 αL subunit, the primary binding site for ICAM-1. This binding induces a conformational change in LFA-1, preventing its interaction with ICAM-1 and thereby blocking the subsequent cell adhesion and co-stimulatory signaling pathways.
Caption: LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.
In Vitro Pharmacology
The in vitro potency of this compound was evaluated in cell-based adhesion and functional assays.
Quantitative Data
| Assay | Species | Cell Types | Endpoint | IC50 (nM) | Reference |
| Adhesion Assay | Human | T-cells and HUVECs | Inhibition of cell adhesion | 2.5 | [2][3][4] |
| Mixed Lymphocyte Reaction (MLR) | Human | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of T-cell proliferation | 60 | [2][3][4] |
| Adhesion Assay | Mouse | Splenocytes and b.END3 cells | Inhibition of cell adhesion | 78 | [2][3] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the adhesion of T-cells to Human Umbilical Vein Endothelial Cells (HUVECs), which constitutively express ICAM-1.
-
Cell Culture: Human T-cells (e.g., Jurkat cells or primary human T-lymphocytes) are cultured under standard conditions. HUVECs are cultured to form a confluent monolayer in 96-well plates.
-
Assay Procedure:
-
HUVEC monolayers are washed to remove cell culture medium.
-
T-cells are fluorescently labeled (e.g., with Calcein-AM) for easy quantification.
-
Labeled T-cells are pre-incubated with varying concentrations of this compound.
-
The T-cell/compound mixture is added to the HUVEC-coated plates.
-
The plates are incubated to allow for cell adhesion.
-
Non-adherent cells are removed by a standardized washing procedure.
-
The fluorescence of the remaining adherent cells is measured using a plate reader.
-
-
Data Analysis: The percentage of adhesion is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
-
Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two different healthy human donors. The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.
-
Assay Procedure:
-
Responder PBMCs and stimulator PBMCs are co-cultured in a 96-well plate.
-
This compound is added to the co-culture at various concentrations.
-
The plates are incubated for several days (typically 5-7 days) to allow for T-cell proliferation.
-
T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive method (e.g., BrdU incorporation or CFSE dilution).
-
-
Data Analysis: The level of proliferation is quantified, and the IC50 value is calculated from the dose-response curve.
Caption: Workflow for In Vitro Adhesion and MLR Assays.
In Vivo Pharmacology
This compound has demonstrated efficacy in a mouse model of allergic eosinophilic lung inflammation.[2][3]
Quantitative Data
| Animal Model | Species/Strain | Dosing | Efficacy Endpoint | Result | Reference |
| Allergic Eosinophilic Lung Inflammation | BALB/c mice | 1-10 mg/kg, p.o., BID for three days | Inhibition of eosinophil accumulation in the lungs | Significant inhibition at 1 mg/kg, with dose-dependent inhibition at 3 and 10 mg/kg. | [2] |
Experimental Protocol
This model mimics key features of allergic asthma, including eosinophilic inflammation in the airways.
-
Animals: Female BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like alum.
-
Challenge: Following sensitization, mice are challenged with the allergen, usually through intranasal or aerosol administration of OVA, to induce an inflammatory response in the lungs.
-
Treatment: this compound is administered orally (p.o.) at specified doses and schedules during the challenge phase.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number and type of inflammatory cells, particularly eosinophils.
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and cellular infiltration.
-
Cytokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.
-
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in BALB/c mice.[2]
Quantitative Data
| Species/Strain | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| BALB/c mice | 5 mg/kg, p.o. | 0.32 | 1.0 | 1.5 | 50 | - | - | - | [2] |
| BALB/c mice | 1 mg/kg, i.v. | - | - | - | - | 1.6 | 50 | 5.1 | [2] |
Experimental Protocol
-
Animals: Male or female BALB/c mice are used.
-
Dosing:
-
Oral (p.o.): this compound is formulated in a suitable vehicle and administered by oral gavage.
-
Intravenous (i.v.): A solution of this compound is administered via a tail vein injection.
-
-
Sample Collection: Blood samples are collected at various time points post-dosing via methods such as tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, F, T1/2, CL, Vss) are calculated using non-compartmental analysis software.
Caption: Logical Flow of In Vivo Pharmacokinetic and Efficacy Studies.
Conclusion
The preclinical data for this compound demonstrate its potent and specific inhibition of the LFA-1/ICAM-1 interaction. The compound exhibits excellent in vitro activity in human and mouse cellular assays and translates this activity to an in vivo model of allergic inflammation. Its favorable oral pharmacokinetic profile in mice supports its potential for development as an orally administered therapeutic. This comprehensive preclinical package provides a strong rationale for the clinical investigation of this compound in immune-mediated diseases. Further studies are warranted to explore its efficacy in a broader range of disease models and to fully characterize its safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Mouse Model of Ovalbumin‐Induced Airway Allergy Exhibits Altered Localization of SARS‐CoV‐2‐Susceptible Cells in the Lungs, Which Reflects Omicron BA.5 Infection Dynamics, Viral Mutations, and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinaryworld.org [veterinaryworld.org]
BMS-688521: A Preclinical Candidate for Oral Chronic Therapies - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. By blocking this interaction, this compound presents a promising therapeutic strategy for a range of chronic inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound for oral administration in chronic therapies, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: Targeting the LFA-1/ICAM-1 Axis
This compound is a highly potent inhibitor of the LFA-1/ICAM-1 interaction, with an IC50 of 2.5 nM in a human T-cell/HUVEC adhesion assay.[1][2][3] It also demonstrates potent inhibition in a mixed lymphocyte reaction (MLR) assay with an IC50 of 60 nM, indicating its ability to suppress T-cell activation.[1][2][3] The compound specifically targets the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and other cells, thereby preventing the adhesion and transmigration of inflammatory cells to sites of inflammation.
Preclinical Pharmacology: In Vitro and In Vivo Efficacy
The preclinical development of this compound demonstrated its potential as an anti-inflammatory agent.
In Vitro Activity
This compound exhibits potent inhibition of cell adhesion in assays utilizing human and mouse cells. A summary of its in vitro potency is presented in Table 1.
| Assay Type | Cell Lines/Primary Cells | Species | IC50 (nM) |
| Adhesion Assay | Human T-cells and HUVEC | Human | 2.5[1][2][3] |
| Mixed Lymphocyte Reaction (MLR) | Not Specified | Not Specified | 60[1][2][3] |
| Adhesion Assay | Mouse Splenocytes and b.END3 | Mouse | 78[1] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy in a Murine Model of Allergic Lung Inflammation
This compound was evaluated in a mouse model of allergic eosinophilic lung inflammation. Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil accumulation in the lungs. Significant inhibition was observed at doses of 1, 3, and 10 mg/kg administered twice daily (BID) for three days.[1]
Pharmacokinetics: Profile of an Orally Active Compound
Pharmacokinetic studies in BALB/c mice demonstrated that this compound is orally bioavailable.[1]
Oral Administration
Following a single oral dose of 5 mg/kg, the following pharmacokinetic parameters were observed:
| Parameter | Value | Unit |
| Cmax | 0.32 | µM |
| Tmax | 1.0 | h |
| AUC | 1.5 | µM·h |
| F (%) | 50 | % |
Table 2: Oral Pharmacokinetic Parameters of this compound in Mice
Intravenous Administration
Following a single intravenous dose of 1 mg/kg, the following pharmacokinetic parameters were observed:
| Parameter | Value | Unit |
| T1/2 | 1.6 | h |
| MRT | 1.7 | h |
| CL | 50 | mL/min/kg |
| Vss | 5.1 | L/kg |
Table 3: Intravenous Pharmacokinetic Parameters of this compound in Mice
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound, based on available information.
Cell Adhesion Assay (Human)
-
Cells: Human T-cells and Human Umbilical Vein Endothelial Cells (HUVEC).
-
Methodology: HUVEC are seeded in microplates and stimulated to express ICAM-1. Fluorescently labeled human T-cells are added along with varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining fluorescence is quantified to determine the extent of T-cell adhesion. The IC50 is calculated as the concentration of this compound that inhibits 50% of T-cell adhesion.
Mixed Lymphocyte Reaction (MLR) Assay
-
Cells: Peripheral blood mononuclear cells (PBMCs) from two different donors.
-
Methodology: PBMCs from a responder and a stimulator donor are co-cultured in the presence of varying concentrations of this compound. T-cell proliferation is measured after several days of incubation, typically by assessing the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a fluorescent dye. The IC50 represents the concentration of this compound that inhibits 50% of the proliferative response.
Mouse Allergic Eosinophilic Lung Inflammation Model
-
Animals: BALB/c mice.
-
Methodology: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response in the lungs, characterized by the influx of eosinophils. This compound is administered orally at various doses before and/or during the allergen challenge. At the end of the study, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of eosinophils.
Pharmacokinetic Studies
-
Animals: BALB/c mice.
-
Methodology: For oral administration, this compound is administered by gavage. For intravenous administration, the compound is injected into a suitable vein. Blood samples are collected at various time points post-dosing. Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters are then calculated using standard non-compartmental analysis.
Oral Formulation Considerations
As a small molecule, likely with some degree of lipophilicity given its intended intracellular target engagement, the oral formulation of this compound would be critical for ensuring consistent and adequate bioavailability in chronic therapies. While specific formulation details for this compound have not been publicly disclosed, general strategies for orally administered small molecules with potential solubility challenges include:
-
Salt formation: To enhance solubility and dissolution rate.
-
Amorphous solid dispersions: To improve the dissolution of poorly soluble crystalline drugs.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), to enhance absorption.
-
Particle size reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.
Developmental Status and Future Outlook
The initial preclinical data for this compound, published in 2010, were promising, highlighting its potential as an orally active anti-inflammatory agent. However, a review of Bristol Myers Squibb's subsequent pipeline and annual reports does not indicate that this compound progressed into clinical development. The reasons for the apparent discontinuation of its development have not been publicly disclosed.
Despite this, the preclinical profile of this compound serves as a valuable case study in the development of small molecule LFA-1 antagonists. The potent in vitro and in vivo activity, coupled with oral bioavailability, underscores the feasibility of this therapeutic approach. Future research in this area may build upon the learnings from compounds like this compound to develop next-generation LFA-1 inhibitors with improved properties for the treatment of chronic inflammatory diseases.
References
- 1. Suppression of Established Experimental Autoimmune Uveitis by Anti-LFA-1α Ab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mixed Lymphocyte Reaction (MLR) Assay Using BMS-688521
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lymphocyte Reaction (MLR) is a versatile in vitro assay that serves as a fundamental tool in immunology to assess the cellular immune response. It recapitulates the recognition of alloantigens by T lymphocytes, leading to their activation, proliferation, and cytokine secretion.[1][2] This process is central to transplant rejection, graft-versus-host disease, and autoimmune disorders. The MLR assay is also invaluable in drug development for evaluating the immunomodulatory properties of novel therapeutic agents.[2]
This document provides a detailed protocol for conducting a one-way MLR assay to evaluate the inhibitory potential of BMS-688521, a potent small molecule antagonist of the LFA-1/ICAM-1 interaction.[3] Leukocyte function-associated antigen-1 (LFA-1) is an integrin expressed on leukocytes, and its interaction with intercellular adhesion molecule-1 (ICAM-1) on antigen-presenting cells (APCs) is critical for the formation of the immunological synapse, T-cell activation, and trafficking of immune cells.[3][4][5] By blocking this interaction, this compound is expected to suppress the T-cell response in the MLR.
Signaling Pathway of LFA-1/ICAM-1 in T-Cell Activation
The interaction between LFA-1 on the T-cell and ICAM-1 on the APC provides a crucial co-stimulatory signal for T-cell activation. Upon T-cell receptor (TCR) engagement with the MHC-peptide complex on the APC, intracellular signals are generated that lead to a conformational change in LFA-1, increasing its affinity for ICAM-1. This "inside-out" signaling is followed by "outside-in" signaling, where the binding of LFA-1 to ICAM-1 triggers downstream signaling cascades within the T-cell, promoting cytoskeletal rearrangement, stable adhesion to the APC, and ultimately, T-cell proliferation and effector function. This compound, as an LFA-1 antagonist, sterically hinders this interaction, thereby preventing the necessary signaling for a robust T-cell response.
Caption: LFA-1/ICAM-1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for One-Way MLR Assay
The one-way MLR assay involves co-culturing responder T-cells from one donor with inactivated stimulator cells (APCs) from a genetically different donor. The inactivation of stimulator cells, typically through irradiation or treatment with mitomycin C, ensures that the measured proliferation is solely from the responder T-cell population.[6][7] The workflow includes cell isolation, inactivation of stimulator cells, co-culture with the test compound (this compound), and subsequent measurement of T-cell proliferation and cytokine production.
Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Detailed Experimental Protocol
This protocol outlines a one-way MLR using human peripheral blood mononuclear cells (PBMCs) to assess the immunosuppressive activity of this compound.
Materials and Reagents
-
Peripheral blood from two healthy, unrelated human donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CD4+ T-Cell Isolation Kit (e.g., MACS)
-
Mitomycin C
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
BrdU Cell Proliferation Assay Kit (or similar)
-
Human IFN-γ and IL-2 ELISA Kits
-
Phosphate-buffered saline (PBS)
Cell Preparation
-
Isolation of PBMCs:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Responder and Stimulator Cells:
-
Responder Cells (Donor A): Isolate CD4+ T-cells from the PBMCs of Donor A using a positive or negative selection kit according to the manufacturer's instructions. Resuspend the purified CD4+ T-cells in complete RPMI 1640 at a concentration of 2 x 10^6 cells/mL.
-
Stimulator Cells (Donor B): Use the total PBMC population from Donor B as stimulator cells.
-
-
Inactivation of Stimulator Cells:
-
Resuspend the stimulator PBMCs from Donor B at 1 x 10^7 cells/mL in complete RPMI 1640.
-
Add Mitomycin C to a final concentration of 25-50 µg/mL.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells three times with a large volume of PBS to remove residual Mitomycin C.
-
Resuspend the inactivated stimulator cells in complete RPMI 1640 at a concentration of 2 x 10^6 cells/mL.
-
MLR Assay Setup
-
Plating:
-
Seed 100 µL of the responder CD4+ T-cell suspension (2 x 10^5 cells) into the wells of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640. Add 50 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add 50 µL of medium with the equivalent concentration of DMSO.
-
Add 50 µL of the inactivated stimulator cell suspension (1 x 10^5 cells) to each well containing responder cells. This results in a final volume of 200 µL and a stimulator to responder ratio of 1:2.
-
Controls:
-
Negative Control (Unstimulated): Responder cells only.
-
Positive Control (Stimulated): Responder and inactivated stimulator cells without any test compound.
-
Vehicle Control: Responder and inactivated stimulator cells with the highest concentration of DMSO used for the test compound.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 to 7 days.[6]
-
Assay Readouts
-
T-Cell Proliferation (BrdU Incorporation):
-
On day 4 or 5 of incubation, add BrdU solution to each well according to the manufacturer's protocol.
-
Incubate for an additional 18-24 hours.
-
At the end of the incubation, fix the cells, and perform the ELISA-based detection of BrdU incorporation as per the kit instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Cytokine Analysis (ELISA):
-
On day 3 or 4 of incubation, carefully collect 100 µL of the culture supernatant from each well for cytokine analysis.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of IFN-γ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Presentation and Analysis
The inhibitory effect of this compound on T-cell proliferation and cytokine production should be presented in a clear and structured format. The IC50 value, which is the concentration of the compound that inhibits the response by 50%, is a key parameter to determine. The known IC50 of this compound in an MLR assay is 60 nM.[3]
Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound in a One-Way MLR Assay
| This compound Conc. (nM) | Proliferation (OD 450nm) | % Inhibition |
| 0 (Vehicle Control) | 1.250 ± 0.08 | 0 |
| 1 | 1.180 ± 0.07 | 5.6 |
| 10 | 0.950 ± 0.06 | 24.0 |
| 50 | 0.650 ± 0.05 | 48.0 |
| 100 | 0.350 ± 0.04 | 72.0 |
| 500 | 0.120 ± 0.02 | 90.4 |
| 1000 | 0.080 ± 0.01 | 93.6 |
Data are presented as mean ± standard deviation. % Inhibition is calculated relative to the vehicle control.
Table 2: Dose-Dependent Inhibition of IFN-γ Production by this compound in a One-Way MLR Assay
| This compound Conc. (nM) | IFN-γ (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 2500 ± 150 | 0 |
| 1 | 2350 ± 120 | 6.0 |
| 10 | 1800 ± 100 | 28.0 |
| 50 | 1100 ± 80 | 56.0 |
| 100 | 600 ± 50 | 76.0 |
| 500 | 200 ± 30 | 92.0 |
| 1000 | 100 ± 20 | 96.0 |
Data are presented as mean ± standard deviation. % Inhibition is calculated relative to the vehicle control.
Conclusion
This application note provides a comprehensive protocol for utilizing a one-way MLR assay to characterize the immunomodulatory activity of this compound. By following this detailed methodology, researchers can obtain robust and reproducible data on the compound's ability to inhibit T-cell proliferation and cytokine production. The provided diagrams and data tables serve as a guide for visualizing the experimental workflow, understanding the underlying signaling pathway, and presenting the results in a clear and concise manner. This assay is a valuable tool for the preclinical evaluation of LFA-1 antagonists and other immunomodulatory compounds.
References
- 1. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
- 2. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]
- 3. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 4. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-688521 in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BMS-688521, a potent inhibitor of the LFA-1/ICAM interaction, in BALB/c mice for studying its effects in a model of allergic airway inflammation.
Core Principles
This compound is an orally active small molecule that has demonstrated efficacy in a murine model of allergic eosinophilic lung inflammation.[1][2][3][4] It functions by blocking the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in leukocyte adhesion and migration to inflammatory sites.[1][5][6][7]
Mechanism of Action: LFA-1/ICAM-1 Inhibition
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and antigen-presenting cells is crucial for the recruitment of inflammatory cells, including eosinophils, into tissues. In allergic asthma models, this interaction facilitates the infiltration of eosinophils into the lungs, contributing to airway inflammation and hyperresponsiveness. This compound, by inhibiting this interaction, is expected to reduce the influx of these inflammatory cells.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in BALB/c mice.
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax | 0.32 µM | - |
| Tmax | 1.0 hour | - |
| AUC | 1.5 µM·h | - |
| Bioavailability (F) | 50% | - |
| Half-life (T½) | - | 1.6 hours |
| Mean Residence Time (MRT) | - | 1.7 hours |
| Clearance (CL) | - | 50 mL/min/kg |
| Volume of Distribution (Vss) | - | 5.1 L/kg |
Data sourced from MedChemExpress and GlpBio.[1][4]
Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Allergic Lung Inflammation
| Dosage (Oral, BID for 3 days) | Outcome |
| 1 mg/kg | Significant inhibition of eosinophil accumulation |
| 3 mg/kg | Dose-dependent inhibition of eosinophil accumulation |
| 10 mg/kg | Further dose-dependent inhibition of eosinophil accumulation |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Preparation of this compound for Oral Administration
A suspended solution of this compound can be prepared for oral and intraperitoneal injections.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Protocol:
-
Add each solvent sequentially to the this compound powder: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
To aid dissolution, the mixture can be heated and/or sonicated.[2]
-
This protocol can yield a suspended solution of up to 5 mg/mL.[2]
-
The solution should be prepared fresh for use on the same day.[2]
Oral Gavage Administration in BALB/c Mice
Materials:
-
22-24 gauge feeding tube (1.5 inches with a rounded tip)
-
Syringe
-
This compound solution
Protocol:
-
Properly restrain the mouse to ensure safety for both the animal and the handler.[8]
-
Measure the appropriate length for gavage tube insertion by holding it alongside the mouse, from the tip of the nose to the last rib.[8]
-
With the mouse in an upright position, gently insert the gavage tube into the mouth and advance it towards the back of the oral cavity.[8]
-
Allow the tube to slide gently into the esophagus; do not force it.[8][9]
-
Once the tube is correctly positioned in the stomach, administer the this compound solution.[9]
-
Gently remove the tube and monitor the animal for any signs of distress.[9]
Ovalbumin (OVA)-Induced Allergic Lung Inflammation Model in BALB/c Mice
This protocol is a synthesis of established methods for inducing allergic airway inflammation in BALB/c mice.[10][11][12][13][14]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide gel (Alum)
-
Phosphate-buffered saline (PBS)
-
Aerosol chamber and ultrasonic nebulizer[11]
Protocol:
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 10 µg of OVA emulsified in aluminum hydroxide gel.[10]
-
On day 7, administer a booster i.p. injection of 10 µg of OVA with alum.[10]
Challenge and Treatment:
-
From day 14 to day 17, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes each day.[10][11]
-
Administer this compound (1-10 mg/kg) or vehicle control via oral gavage twice daily (BID) on days 14, 15, and 16. The timing of administration should be prior to the OVA challenge.
Assessment of Lung Inflammation (Day 18):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Count the total and differential cell numbers in the BAL fluid to assess eosinophil infiltration.
-
Collect lung tissue for histological analysis (e.g., H&E staining) to evaluate inflammation.[15]
Note: The specific timing and dosage of OVA for sensitization and challenge may need to be optimized for your laboratory conditions.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the in vivo evaluation of this compound in a BALB/c mouse model of allergic airway inflammation. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes for researchers investigating the therapeutic potential of LFA-1/ICAM-1 inhibition.
References
- 1. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and In Vitro Application of BMS-688521: A Guide for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the reconstitution and application of BMS-688521, a potent small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, for in vitro experiments. It includes comprehensive protocols for powder handling, stock solution preparation, and its use in a T-cell adhesion assay, a common method for evaluating the compound's efficacy.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the interaction between LFA-1 and its ligand ICAM-1.[1][2][3] This interaction is a critical component of the immune response, facilitating leukocyte adhesion to the endothelium and migration to sites of inflammation. By blocking this interaction, this compound can modulate immune responses, making it a valuable tool for research in immunology and drug development for inflammatory diseases.
Physicochemical and Potency Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₉Cl₂N₅O₄ | [1] |
| Molecular Weight | 536.37 g/mol | [1][3] |
| CAS Number | 893397-44-9 | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO, not in water | [1][2] |
| Storage (Powder) | -20°C for long term (months to years) | [1][3] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ | Cell Types | Reference |
| Human T-cell/HUVEC Adhesion Assay | 2.5 nM | Human T-cells, HUVECs | [2][3] |
| Mixed Lymphocyte Reaction (MLR) Assay | 60 nM | Mouse Splenocytes | [2][3] |
| Mouse Specific Adhesion Assay | 78 nM | Mouse Splenocytes, b.END3 cells | [2][3] |
Reconstitution of this compound Powder
Proper reconstitution of this compound is crucial for accurate and reproducible experimental results. Due to its hydrophobic nature, the compound is insoluble in aqueous solutions and requires an organic solvent, such as Dimethyl Sulfoxide (DMSO), for dissolution.
Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The formula is:
Volume (L) = (Mass of compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 536.37 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (536.37 * 0.010) = 0.0001864 L = 186.4 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.
Experimental Protocol: In Vitro T-Cell Adhesion Assay
This protocol describes a static T-cell adhesion assay to evaluate the inhibitory effect of this compound on LFA-1/ICAM-1-mediated cell binding.
Materials Required
-
96-well, flat-bottom tissue culture plates
-
Recombinant human ICAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
T-lymphocytes (e.g., Jurkat cells or primary human T-cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
This compound stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or other T-cell activators (optional)
-
Plate reader with fluorescence detection capabilities
Assay Workflow
Caption: Workflow for the in vitro T-cell adhesion assay.
Step-by-Step Procedure
-
Plate Coating: a. Dilute recombinant human ICAM-1 in sterile PBS to a final concentration of 1-5 µg/mL. b. Add 50 µL of the ICAM-1 solution to each well of a 96-well plate. c. Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Blocking: a. Aspirate the ICAM-1 solution from the wells. b. Wash each well twice with 100 µL of PBS. c. Add 100 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. d. Incubate for 1 hour at 37°C to block non-specific binding sites. e. Aspirate the blocking buffer and wash the wells twice with PBS just before adding the cells.
-
Cell Preparation: a. Culture T-cells to the desired density. b. Harvest and wash the cells with serum-free cell culture medium. c. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free medium. d. Label the cells with a fluorescent dye (e.g., Calcein-AM at a final concentration of 1-5 µM) according to the manufacturer's protocol. This typically involves a 30-minute incubation at 37°C. e. Wash the labeled cells twice with serum-free medium to remove excess dye and resuspend in fresh medium.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%). b. In separate tubes, pre-incubate the fluorescently labeled T-cells with the various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Adhesion Assay: a. Add 100 µL of the pre-treated T-cell suspension to each of the ICAM-1 coated and blocked wells. b. Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Washing and Quantification: a. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging adherent cells. b. After the final wash, add 100 µL of PBS or cell culture medium to each well. c. Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent dye.
-
Data Analysis: a. Calculate the percentage of adhesion for each treatment condition relative to the vehicle control. b. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
LFA-1/ICAM-1 Signaling Pathway
This compound acts by allosterically inhibiting the LFA-1 integrin, preventing it from binding to ICAM-1. This disrupts the downstream signaling cascades that lead to T-cell activation, adhesion, and migration.
Caption: this compound inhibits the LFA-1/ICAM-1 interaction.
Conclusion
This application note provides a comprehensive guide for the reconstitution and in vitro use of this compound. The detailed protocols for stock solution preparation and a T-cell adhesion assay offer a solid foundation for researchers investigating the immunomodulatory effects of this compound. Adherence to these protocols will facilitate the generation of reliable and reproducible data in studies of LFA-1/ICAM-1-mediated cellular processes.
References
Application Notes: BMS-688521 in a Mouse Model of Allergic Eosinophilic Lung Inflammation
These application notes provide a comprehensive overview and detailed protocols for utilizing BMS-688521, a potent inhibitor of the LFA-1/ICAM interaction, in a preclinical mouse model of allergic eosinophilic lung inflammation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for allergic asthma and related inflammatory airway diseases.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and infiltration of inflammatory cells, predominantly eosinophils.[1][2] The migration of these leukocytes from the bloodstream into the lung tissue is a critical step in the pathogenesis of the disease. This process is mediated by the interaction of adhesion molecules on the surface of leukocytes and the vascular endothelium.[3]
Leukocyte function-associated antigen-1 (LFA-1), an integrin expressed on all leukocytes, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells, are key mediators of this cell adhesion and migration process.[3][4] Therefore, inhibiting the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for attenuating the inflammatory response in allergic asthma.
This compound is a highly potent, orally active small molecule inhibitor of the LFA-1/ICAM-1 interaction.[4][5] Preclinical studies have demonstrated its efficacy in reducing eosinophil accumulation in a mouse model of allergic eosinophilic lung inflammation, highlighting its potential as a therapeutic agent for allergic airway diseases.[5]
Mechanism of Action of this compound
This compound functions by allosterically inhibiting the LFA-1 integrin, preventing it from binding to ICAM-1. This blockade disrupts the crucial steps of leukocyte adhesion to the vascular endothelium and subsequent transendothelial migration into lung tissue. By preventing the accumulation of eosinophils and other leukocytes at the site of allergic inflammation, this compound can significantly reduce the downstream inflammatory cascade, including cytokine release, tissue damage, and mucus production.[4][5][6]
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of BMS-688521 Stock Solutions in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-688521 is a highly potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule (ICAM) interaction.[1][2] This interaction is a critical component of leukocyte adhesion to endothelial cells and subsequent transmigration, playing a key role in inflammatory responses.[3] As such, this compound is a valuable tool for in vitro and in vivo studies related to inflammation and autoimmune diseases.[1]
The accuracy and reproducibility of experimental results depend on the precise and proper preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, ensuring solution integrity and stability for research applications.
Physicochemical and Solubility Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Weight | 536.37 g/mol | [1] |
| Formula | C₂₆H₁₉Cl₂N₅O₄ | [1] |
| CAS Number | 893397-44-9 | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% | |
| Solubility in DMSO | 100 mg/mL (186.44 mM) | [1] |
| Storage (Solid) | 3 years at -20°C | [1] |
| Storage (DMSO Stock) | 6 months at -80°C; 1 month at -20°C | [1][2] |
Mechanism of Action: Inhibition of LFA-1/ICAM-1 Interaction
This compound functions by allosterically inhibiting the LFA-1 integrin, which is expressed on the surface of leukocytes.[3][4] This prevents LFA-1 from binding to its ligand, ICAM-1, on endothelial cells, thereby blocking the cell-cell adhesion necessary for leukocyte trafficking to sites of inflammation.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation Following BMS-688521 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response and a key target in the development of novel immunomodulatory therapies. A central pathway governing T-cell activation is the interaction between the Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and the Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs). This interaction provides a crucial co-stimulatory signal, stabilizing the immunological synapse and promoting downstream signaling events that lead to T-cell proliferation, differentiation, and effector function.
BMS-688521 is a potent small molecule inhibitor of the LFA-1/ICAM-1 interaction. By blocking this critical co-stimulatory pathway, this compound is expected to modulate T-cell activation and subsequent inflammatory responses. Flow cytometry is an indispensable tool for dissecting the cellular effects of such compounds, allowing for the precise quantification of changes in T-cell activation status through the analysis of specific cell surface markers.
These application notes provide a detailed protocol for utilizing flow cytometry to assess the impact of this compound on T-cell activation. The described methods will enable researchers to quantify the expression of key activation markers on different T-cell subsets, providing valuable insights into the compound's mechanism of action and therapeutic potential.
Scientific Background
T-cell activation is a multi-step process initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an APC. However, this primary signal is insufficient to induce a robust and sustained T-cell response. A second, co-stimulatory signal is required, which is provided by the interaction of molecules like CD28 on the T-cell with its ligands (CD80/CD86) on the APC.
The LFA-1/ICAM-1 interaction serves as a critical adhesion and co-stimulatory pathway. Upon TCR engagement, LFA-1 on the T-cell undergoes a conformational change to a high-affinity state, enabling its binding to ICAM-1 on the APC. This binding stabilizes the contact between the T-cell and the APC, forming an immunological synapse. This stable interaction is essential for sustained TCR signaling, leading to the activation of downstream pathways, including the upregulation of transcription factors that drive the expression of genes involved in T-cell proliferation (e.g., IL-2) and effector function.
This compound, by inhibiting the LFA-1/ICAM-1 interaction, is hypothesized to disrupt the formation of a stable immunological synapse, thereby attenuating T-cell activation signals. This can be measured by a decrease in the expression of well-established T-cell activation markers.
T-Cell Activation Signaling Pathway
The following diagram illustrates the central role of the LFA-1/ICAM-1 interaction in the T-cell activation signaling cascade and the proposed mechanism of action for this compound.
Caption: T-Cell activation pathway and the inhibitory action of this compound.
Experimental Protocols
Objective:
To evaluate the in vitro effect of this compound on the activation of human primary T-cells using multi-color flow cytometry.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
T-Cell Stimuli: Anti-CD3 antibody (plate-bound) and soluble anti-CD28 antibody.
-
Flow Cytometry Antibodies:
-
Anti-Human CD3 (e.g., PE-Cy7 conjugate)
-
Anti-Human CD4 (e.g., APC conjugate)
-
Anti-Human CD8 (e.g., FITC conjugate)
-
Anti-Human CD25 (e.g., PE conjugate)
-
Anti-Human CD69 (e.g., PerCP-Cy5.5 conjugate)
-
Anti-Human CD38 (e.g., BV421 conjugate)
-
Anti-Human HLA-DR (e.g., BV510 conjugate)
-
Viability Dye (e.g., Fixable Viability Dye eFluor 780)
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
-
Equipment:
-
96-well cell culture plates (flat-bottom)
-
Flow cytometer (e.g., BD LSRFortessa™ or similar)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Experimental Workflow Diagram:
Caption: Experimental workflow for flow cytometry analysis of T-cell activation.
Detailed Protocol:
-
Plate Coating:
-
Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody to the wells of a 96-well flat-bottom plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Plating and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate and to uncoated wells for unstimulated controls.
-
Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) to the appropriate wells.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all stimulated wells.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Cell Culture:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from each well into flow cytometry tubes.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Prepare a cocktail of the fluorochrome-conjugated antibodies against the surface markers (CD3, CD4, CD8, CD25, CD69, CD38, HLA-DR) in Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300 µL of Flow Cytometry Staining Buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on viable, single lymphocytes.
-
Identify CD4+ and CD8+ T-cell populations (CD3+CD4+ and CD3+CD8+).
-
Within each T-cell subset, quantify the percentage of cells expressing each activation marker (CD25, CD69, CD38, HLA-DR) and the Mean Fluorescence Intensity (MFI) for each marker.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in clear and structured tables to facilitate comparison between different treatment conditions. The following tables present hypothetical but representative data illustrating the expected outcome of this compound treatment on T-cell activation markers.
Table 1: Effect of this compound on the Percentage of Activated CD4+ T-Cells
| Treatment Condition | % CD69+ of CD4+ T-Cells | % CD25+ of CD4+ T-Cells | % CD38+ of CD4+ T-Cells | % HLA-DR+ of CD4+ T-Cells |
| Unstimulated | 2.5 ± 0.8 | 5.1 ± 1.2 | 8.3 ± 2.1 | 4.7 ± 1.5 |
| Stimulated (Vehicle) | 75.2 ± 5.6 | 68.4 ± 6.1 | 55.9 ± 4.8 | 45.3 ± 5.2 |
| This compound (1 nM) | 73.1 ± 6.2 | 55.2 ± 5.9 | 48.1 ± 4.5 | 38.6 ± 4.9* |
| This compound (10 nM) | 74.5 ± 5.9 | 42.8 ± 4.7 | 35.7 ± 3.9 | 28.1 ± 3.7** |
| This compound (100 nM) | 72.9 ± 6.5 | 25.6 ± 3.8 | 21.3 ± 3.1 | 15.9 ± 2.8*** |
Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the stimulated vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001). Note: As some studies suggest LFA-1 blockade may not directly reduce CD69 expression upon strong stimulation, the hypothetical data for CD69 shows minimal change.
Table 2: Effect of this compound on the Mean Fluorescence Intensity (MFI) of Activation Markers on CD8+ T-Cells
| Treatment Condition | CD69 MFI on CD8+ T-Cells | CD25 MFI on CD8+ T-Cells | CD38 MFI on CD8+ T-Cells | HLA-DR MFI on CD8+ T-Cells |
| Unstimulated | 500 ± 150 | 800 ± 200 | 1200 ± 300 | 600 ± 180 |
| Stimulated (Vehicle) | 15000 ± 2500 | 12000 ± 2100 | 9500 ± 1800 | 8000 ± 1500 |
| This compound (1 nM) | 14500 ± 2300 | 9800 ± 1900 | 7800 ± 1600 | 6500 ± 1300* |
| This compound (10 nM) | 14800 ± 2600 | 7200 ± 1500 | 5500 ± 1200 | 4800 ± 1100** |
| This compound (100 nM) | 14200 ± 2400 | 4500 ± 1100 | 3200 ± 900 | 2500 ± 800*** |
Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the stimulated vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001). MFI values are in arbitrary units.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunomodulatory effects of the LFA-1 inhibitor this compound on T-cell activation. By employing multi-color flow cytometry, researchers can obtain detailed, quantitative data on the expression of key activation markers on distinct T-cell subsets. This information is crucial for elucidating the compound's mechanism of action, determining its potency, and guiding further preclinical and clinical development. The structured presentation of data in tables and the visualization of pathways and workflows will aid in the clear communication and interpretation of experimental findings.
Application Notes and Protocols for Studying LFA-1 Signaling Pathways with BMS-688521
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion.[1] The interaction of LFA-1 with its primary ligands, the intercellular adhesion molecules (ICAMs), is essential for leukocyte trafficking, immunological synapse formation, and T-cell activation and proliferation.[2][3][4] Dysregulation of LFA-1 adhesion is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.[3]
BMS-688521 is a potent, orally active small molecule inhibitor of the LFA-1/ICAM interaction.[5][6] It serves as a valuable tool for studying the intricate signaling pathways governed by LFA-1. These application notes provide detailed protocols for utilizing this compound to investigate LFA-1 signaling in various in vitro assays.
This compound: A Potent Inhibitor of LFA-1/ICAM Interaction
This compound allosterically inhibits the LFA-1/ICAM-1 interaction, preventing the conformational changes required for high-affinity binding. This targeted action allows for the specific interrogation of LFA-1-dependent cellular functions.
Quantitative Data for this compound
| Assay Type | Cell Types/System | IC50 | Reference(s) |
| Cell Adhesion Assay | Human T-cell/HUVEC | 2.5 nM | [5][6][7] |
| Mouse splenocytes/b.END3 (mouse ICAM-1) | 78 nM | [5][6] | |
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | 60 nM | [5][6][7] |
LFA-1 Signaling Pathways
LFA-1 signaling is a bidirectional process. "Inside-out" signaling, triggered by chemokines or T-cell receptor (TCR) activation, leads to a conformational change in LFA-1, increasing its affinity for ICAMs.[8] Key mediators of this process include Rap1, talin, and kindlin-3.[2] "Outside-in" signaling occurs upon LFA-1 binding to ICAM, initiating downstream cascades that influence cell behavior.[8] This pathway involves the phosphorylation of several key signaling molecules, including Vav1, SLP-76, and ERK.[9][10]
Experimental Protocols
Cell Adhesion Assay
This protocol details a static adhesion assay to measure the inhibition of T-cell adhesion to ICAM-1 by this compound.[11]
Experimental Workflow:
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human ICAM-1/Fc chimera
-
Bovine Serum Albumin (BSA)
-
T-cells (e.g., Jurkat, primary human T-cells)
-
Cell labeling dye (e.g., Calcein-AM)
-
This compound
-
Assay buffer (e.g., HBSS with 2 mM MgCl2 and 2 mM CaCl2)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Dilute recombinant human ICAM-1/Fc to 5 µg/mL in PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Coat wells with 1% BSA in PBS as a negative control.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block the wells with 2% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation and Treatment:
-
Label T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the chosen dye.
-
Calculate the percentage of adhesion relative to the vehicle-treated control.
-
Western Blot for LFA-1 Downstream Signaling
This protocol is designed to detect the phosphorylation of key downstream targets of LFA-1 signaling and its inhibition by this compound.
Experimental Workflow:
Materials:
-
T-cells
-
Plates coated with anti-CD3 antibody and ICAM-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Vav1, anti-Vav1, anti-phospho-SLP-76, anti-SLP-76, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Stimulation and Treatment:
-
Starve T-cells in serum-free media for 2-4 hours.
-
Pre-incubate the cells with this compound or vehicle for 30 minutes.
-
Plate the cells on wells coated with anti-CD3 antibody (to provide a primary stimulus) and ICAM-1 for 5-15 minutes at 37°C to induce LFA-1 outside-in signaling.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the T-cell proliferative response to allogeneic stimulation, a process highly dependent on LFA-1.[12]
Experimental Workflow:
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Mitomycin C or irradiation source
-
Complete RPMI-1640 medium
-
This compound
-
[3H]-Thymidine or BrdU
-
Scintillation counter or ELISA reader for BrdU
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
Inactivate the stimulator cells by treating with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads) to prevent their proliferation. Wash the stimulator cells extensively after treatment.
-
-
Assay Setup:
-
Plate the responder cells (1 x 10^5 cells/well) and stimulator cells (1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Culture the cells for 5 days at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
On day 4, pulse the cells with 1 µCi of [3H]-Thymidine per well and incubate for an additional 18-24 hours.
-
Alternatively, use a non-radioactive method like BrdU incorporation according to the manufacturer's protocol.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. For BrdU, follow the kit's instructions for detection via ELISA.
-
Calculate the inhibition of T-cell proliferation at different concentrations of this compound.
-
Flow Cytometry for LFA-1 Activation
This protocol allows for the quantification of LFA-1 activation on T-cells by measuring the binding of a soluble form of ICAM-1.
Experimental Workflow:
Materials:
-
T-cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli
-
Soluble recombinant human ICAM-1/Fc chimera
-
Fluorescently-labeled anti-human Fc antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Resuspend T-cells in FACS buffer.
-
Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with a final concentration of 50 ng/mL PMA for 10 minutes at 37°C to induce LFA-1 activation. An unstimulated control should also be included.
-
-
ICAM-1 Binding:
-
Add soluble ICAM-1/Fc (e.g., 10 µg/mL) to the cell suspension.
-
Incubate for 30 minutes on ice.
-
-
Staining and Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a fluorescently-labeled anti-human Fc antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of ICAM-1-Fc binding.
-
Conclusion
This compound is a powerful research tool for dissecting the complex signaling pathways regulated by LFA-1. The protocols outlined in these application notes provide a framework for investigating the effects of this inhibitor on key LFA-1-mediated cellular functions, including cell adhesion, T-cell proliferation, and downstream signaling events. These assays can be adapted to various research needs, from basic scientific inquiry to preclinical drug development.
References
- 1. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting BMS-688521 solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-688521 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is a small molecule antagonist of leukocyte function-associated antigen-1 (LFA-1) that is soluble in dimethyl sulfoxide (DMSO) but has low solubility in water and aqueous buffers.[1] A high-concentration stock solution can be prepared in DMSO.
Q2: Why is my this compound precipitating when I dilute my DMSO stock in an aqueous buffer?
This is a common phenomenon known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer like Phosphate-Buffered Saline (PBS) or cell culture medium, the concentration of the compound may exceed its solubility limit in the final solution, even with a small percentage of DMSO present.
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer of choice with vigorous vortexing. It is crucial to keep the final concentration of DMSO in your experimental system as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts.
Q4: What can I do to improve the dissolution of this compound in my aqueous working solution?
Gentle warming of the solution to 37°C or brief sonication can aid in the dissolution of fine precipitates that may form upon dilution of the DMSO stock.[2] Always visually inspect the solution for clarity before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | 1. Do not attempt to dissolve this compound directly in aqueous buffers. 2. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration: You may be working above the solubility limit. Try a lower final concentration of this compound. 2. Optimize the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation. 3. Increase the final DMSO concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1% v/v) may be necessary to maintain solubility. However, always run appropriate vehicle controls to account for any solvent effects. |
| The solution is cloudy or contains a fine precipitate after dilution. | Incomplete dissolution of this compound. | 1. Gentle warming: Warm the solution to 37°C for a short period. 2. Sonication: Briefly sonicate the solution in an ultrasonic bath.[2] 3. Centrifugation: If a precipitate persists, centrifuge the solution and use the clear supernatant. Note that the actual concentration of this compound in the supernatant will be lower than the intended concentration. |
| Inconsistent experimental results. | Potential degradation of this compound or variability in solution preparation. | 1. Use fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and the presence of water can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solution. 2. Proper storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (186.44 mM) | Requires sonication | MedChemExpress |
Note: Quantitative solubility data in various aqueous buffers is limited. It is recommended that researchers empirically determine the solubility limit for their specific experimental conditions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh the required amount of this compound (Molecular Weight: 536.37 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.36 mg of this compound.
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in an ultrasonic water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: While vortexing your aqueous buffer (e.g., PBS or cell culture medium), add the appropriate volume of the 10 mM stock solution to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This will result in a final DMSO concentration of 0.1% (v/v).
-
Final Dissolution Steps: If any precipitate is observed, gently warm the solution to 37°C or briefly sonicate until the solution is clear.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution for your experiments.
Visualizations
LFA-1 Signaling Pathway and Inhibition by this compound
This compound is an antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), inhibiting its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for leukocyte adhesion and migration. The diagram below illustrates the "inside-out" and "outside-in" signaling pathways that regulate LFA-1 activation and the point of inhibition by this compound.
Caption: LFA-1 signaling and this compound inhibition.
Troubleshooting Workflow for this compound Solubility
The following diagram provides a logical workflow for troubleshooting solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
Optimizing BMS-688521 concentration for in vitro cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-688521 in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] LFA-1 is an integrin expressed on the surface of leukocytes, and its binding to ICAM-1 on other cells, such as endothelial cells, is a critical step in immune cell adhesion, trafficking, and the formation of the immunological synapse.[3][4] By blocking this interaction, this compound can inhibit inflammatory responses.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on reported IC50 values, a good starting point for concentration-response experiments is in the low nanomolar to low micromolar range. For T-cell adhesion assays, concentrations can range from 1 nM to 100 nM. For mixed lymphocyte reaction (MLR) assays, a broader range of 10 nM to 1 µM may be explored. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]
Q4: What is the stability of this compound in solution?
A4: When stored as a stock solution in DMSO at -20°C, this compound is stable for at least one month.[1] For longer-term storage, it is recommended to keep the stock solution at -80°C, where it can be stable for up to six months.[1] The stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Types | IC50 | Reference |
| Adhesion Assay | Human T-cells and HUVECs | 2.5 nM | [1][2] |
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | 60 nM | [1][2] |
| Adhesion Assay | Mouse Splenocytes and b.END3 cells | 78 nM | [1] |
Experimental Protocols
Protocol 1: T-Cell Adhesion Assay
This protocol is a general guideline for assessing the effect of this compound on the adhesion of T-cells to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human T-cells (e.g., Jurkat cells or primary human T-cells)
-
HUVECs
-
96-well tissue culture plates
-
This compound
-
Cell culture medium (e.g., RPMI-1640 for T-cells, EGM-2 for HUVECs)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin) to support HUVEC attachment.
-
HUVEC Seeding: Seed HUVECs into the coated wells at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
HUVEC Stimulation (Optional): To upregulate ICAM-1 expression, you can stimulate the confluent HUVEC monolayer with a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL) for 4-6 hours before the adhesion assay.
-
T-Cell Labeling: Label the T-cells with a fluorescent dye according to the manufacturer's instructions.
-
This compound Treatment: Pre-incubate the fluorescently labeled T-cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Adhesion Step: Remove the medium from the HUVEC monolayer and add the this compound-treated T-cell suspension to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for T-cell adhesion.
-
Washing: Gently wash the wells with pre-warmed wash buffer to remove non-adherent T-cells. Repeat the wash step 2-3 times.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the vehicle control.
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
This protocol provides a general framework for evaluating the immunosuppressive activity of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Mitomycin C or irradiation source
-
96-well round-bottom tissue culture plates
-
Reagents for measuring cell proliferation (e.g., [3H]-thymidine or CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of two unrelated healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Prepare Stimulator and Responder Cells:
-
Responder Cells: PBMCs from Donor A.
-
Stimulator Cells: PBMCs from Donor B. Treat these cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.
-
-
Cell Plating:
-
Plate the responder cells at a density of 1-2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the stimulator cells to the wells containing responder cells at a 1:1 ratio.
-
-
This compound Treatment: Add various concentrations of this compound (e.g., 1 nM to 10 µM) to the co-culture. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified CO2 incubator.
-
Measure Proliferation:
-
[3H]-thymidine incorporation: 18-24 hours before harvesting, add [3H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry as a measure of proliferation.
-
-
Data Analysis: Determine the effect of this compound on T-cell proliferation by comparing the proliferation in treated wells to that in vehicle-treated wells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a serum-free medium for the experiment, as serum proteins can sometimes affect compound solubility. |
| High Variability Between Replicates | Inconsistent cell seeding, washing steps in adhesion assays, or pipetting errors. Cell health and viability issues. | Ensure uniform cell suspensions before seeding. For adhesion assays, perform washing steps gently and consistently across all wells. Use calibrated pipettes and proper pipetting techniques. Regularly check cell viability using methods like trypan blue exclusion. |
| Loss of Compound Efficacy | Improper storage of this compound stock solution leading to degradation. Compound binding to plasticware. | Store this compound stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[1] Use low-protein binding plates and pipette tips for experiments. |
| Unexpected Cytotoxicity | The concentration of this compound is too high for the specific cell type. The final DMSO concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent Results in the Presence of Serum | This compound may bind to serum proteins, reducing its effective concentration.[6] | If you suspect serum protein binding is affecting your results, consider reducing the serum concentration in your culture medium or performing the experiment in a serum-free medium. Be aware that changes in media composition can affect cell health and response. |
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a T-cell adhesion assay using this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. marinbio.com [marinbio.com]
- 3. Tumor cells escape immunosurveillance by hampering LFA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-688521 Technical Support Center: DMSO Stock Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of BMS-688521 dimethyl sulfoxide (DMSO) stock solutions. Adherence to these protocols is crucial for ensuring the integrity and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: What are the recommended storage conditions and shelf life for this compound DMSO stock solutions?
A2: For optimal stability, this compound DMSO stock solutions should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound powder arrived at room temperature. Is it still viable?
A3: While long-term storage is recommended at -20°C, many compounds, including this compound, are stable at room temperature for short periods. However, upon receipt, the compound should be stored at the recommended temperature to ensure long-term stability.
Q4: I observe precipitation after diluting my this compound DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Experimental Protocols
Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound powder (Molecular Weight: 536.37 g/mol )[2][3]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, you will need 5.36 mg of this compound per 1 mL of DMSO. Use the following formula for different volumes: Mass (mg) = 10 mM * 536.37 g/mol * Volume (L)
-
Weigh the this compound powder accurately in a sterile tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
| Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.536 mg | 2.68 mg | 5.36 mg |
| 5 mM | 2.68 mg | 13.4 mg | 26.8 mg |
| 10 mM | 5.36 mg | 26.8 mg | 53.6 mg |
| 50 mM | 26.8 mg | 134 mg | 268 mg |
This table is based on a molecular weight of 536.37 g/mol .[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gently warm the solution to 37°C and sonicate in an ultrasonic bath. |
| Precipitation upon dilution in aqueous media | The compound's solubility limit is exceeded in the aqueous buffer. | 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium. 2. Increase Final DMSO Concentration: A final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines, but this should be optimized for your specific assay.[4] 3. Use of Co-solvents: For in vivo or sensitive in vitro experiments, co-solvents can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Always test the vehicle for any effects in your experimental system. |
| Stock solution appears discolored or contains particulates | Potential degradation or contamination of the compound or solvent. | Discard the solution and prepare a fresh stock from new materials. Visually, degradation can sometimes be indicated by a change in color or the appearance of solid particles. For a more definitive assessment, analytical techniques such as HPLC could be employed to check for the appearance of degradation peaks. |
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the activation of LFA-1 on leukocytes through inside-out signaling, initiated by chemokine receptors or the T-cell receptor. Activated LFA-1 binds to ICAM-1 on endothelial cells or antigen-presenting cells (APCs), leading to leukocyte adhesion, transmigration, and inflammation. This compound acts as an antagonist, preventing the binding of active LFA-1 to ICAM-1, thereby inhibiting the downstream inflammatory cascade.
Caption: A logical workflow for the preparation and use of this compound DMSO stock solutions.
References
How to minimize variability in BMS-688521 experimental results.
Welcome to the technical support center for BMS-688521. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results involving this potent LFA-1/ICAM-1 interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1] LFA-1 is an integrin expressed on the surface of leukocytes, and its interaction with ICAM-1, which is expressed on endothelial cells and other cell types, is crucial for leukocyte adhesion, trafficking, and the formation of the immunological synapse.[1][2] By blocking this interaction, this compound can modulate immune responses, making it a subject of interest in inflammatory and autoimmune disease research.
Q2: What are the primary in vitro assays used to characterize this compound activity?
A2: The primary in vitro assays used to determine the potency of this compound are cell-based adhesion assays and mixed lymphocyte reaction (MLR) assays.[3] Adhesion assays directly measure the ability of the compound to block the binding of LFA-1-expressing cells to ICAM-1. The MLR assay assesses the functional consequence of this inhibition on T-cell proliferation and activation in response to allogeneic stimuli.[3][4]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and the species being tested. It is crucial to establish a consistent experimental setup to obtain reproducible IC50 values.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Adhesion Assay Results
Q: My IC50 values for this compound in the cell adhesion assay are inconsistent between experiments. What are the potential causes and solutions?
A: High variability in adhesion assays is a common issue. Several factors can contribute to this problem.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Stressed or unhealthy cells can exhibit altered adhesion properties. Regularly check for contamination. |
| Inconsistent Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Uneven cell distribution can lead to significant well-to-well variability. |
| Variable ICAM-1 Coating | Ensure uniform coating of plates with ICAM-1. Inconsistent coating can be a major source of variability. Prepare a fresh coating solution for each experiment and ensure even distribution across the plate. |
| Incomplete Washing Steps | Gentle and consistent washing is critical to remove non-adherent cells without dislodging adherent ones. Automating the wash steps can improve reproducibility. |
| This compound Solubility Issues | This compound is soluble in DMSO but not in water. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or adhesion (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment. |
| Incubation Time and Temperature | Precisely control incubation times and maintain a stable temperature (37°C) and CO2 environment. Fluctuations can impact cell adhesion and inhibitor activity. |
Issue 2: Inconsistent Results in Mixed Lymphocyte Reaction (MLR) Assays
Q: I am observing significant donor-to-donor variability and inconsistent inhibition with this compound in my MLR assays. How can I minimize this?
A: The MLR assay is inherently variable due to the use of primary cells from different donors. However, careful optimization can reduce this variability.[3][4][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Donor Variability | The genetic disparity between donor cells is the primary driver of the MLR response. While this cannot be eliminated, using a panel of well-characterized donors can help understand the range of responses. For inhibitor screening, it is crucial to run experiments with cells from the same donors to ensure comparability. |
| Suboptimal Cell Ratios | The ratio of responder to stimulator cells is critical for a robust MLR response.[7] Titrate this ratio to determine the optimal condition for your specific cell populations. A common starting point is a 1:1 ratio of PBMCs from two donors.[7] |
| Variable Cell Viability | Use freshly isolated peripheral blood mononuclear cells (PBMCs) with high viability. Poor cell quality will lead to a weak and variable response. |
| Inconsistent Culture Conditions | Maintain consistent culture conditions, including media composition, serum batch, incubation time, and CO2 levels. Batch-to-batch variation in serum can be a significant source of variability. |
| Timing of Compound Addition | Add this compound at the initiation of the co-culture to ensure it is present throughout the activation and proliferation phases. |
| Readout Method | Proliferation can be measured by various methods (e.g., [3H]-thymidine incorporation, CFSE dilution). Choose a method that provides a robust and reproducible signal in your hands and be consistent across experiments. |
Issue 3: Potential Off-Target Effects
Q: How can I be sure that the observed effects of this compound are due to LFA-1/ICAM-1 inhibition and not off-target activities?
A: While this compound is a potent LFA-1 inhibitor, considering potential off-target effects is crucial for data interpretation.
Recommendations for Off-Target Assessment:
-
Use a Negative Control Compound: Include a structurally similar but inactive compound to control for non-specific effects.
-
Employ a Rescue Experiment: If possible, demonstrate that the effect of this compound can be reversed by adding an excess of a natural ligand or by using a cell line that does not express LFA-1.
-
Utilize Orthogonal Assays: Confirm the findings using a different assay that also measures the consequences of LFA-1/ICAM-1 inhibition but through a different readout.
-
Consider Commercial Off-Target Screening Services: For in-depth analysis, profiling this compound against a panel of receptors, kinases, and other common off-targets can provide a comprehensive specificity profile.[8][9][10]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. Note that IC50 values can vary based on the specific experimental conditions.[5][6]
| Assay Type | Species | Cell Types | IC50 (nM) | Reference |
| Adhesion Assay | Human | T-cell/HUVEC | 2.5 | [3] |
| Mixed Lymphocyte Reaction (MLR) | Human | PBMCs | 60 | [3] |
| Adhesion Assay | Mouse | Splenocytes/b.END3 | 78 | [3] |
Experimental Protocols
Protocol 1: Static Lymphocyte Adhesion Assay
This protocol provides a method for quantifying the inhibition of LFA-1/ICAM-1 mediated cell adhesion by this compound.[11]
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human ICAM-1
-
Phosphate Buffered Saline (PBS)
-
LFA-1 expressing lymphocytes (e.g., Jurkat cells or primary T-cells)
-
Cell labeling dye (e.g., Calcein-AM or CFSE)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
This compound stock solution in DMSO
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label the LFA-1 expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Add the diluted this compound or vehicle control to the ICAM-1 coated wells.
-
-
Adhesion:
-
Add the labeled cell suspension to the wells.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: One-Way Mixed Lymphocyte Reaction (MLR) Assay
This protocol describes a one-way MLR to assess the immunosuppressive activity of this compound.[3][4][7]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Mitomycin C or irradiation source
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution in DMSO
-
96-well round-bottom tissue culture plates
-
[3H]-thymidine or CFSE for proliferation measurement
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cells: Treat the PBMCs from one donor with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation. These are the stimulator cells. Wash the cells three times with complete medium.
-
Responder Cells: The untreated PBMCs from the second donor are the responder cells.
-
-
Assay Setup:
-
Plate the responder cells at 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the stimulator cells at 1 x 10^5 cells/well to achieve a 1:1 ratio.
-
Prepare serial dilutions of this compound in complete medium. Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: 18 hours before harvesting, pulse the cells with 1 µCi of [3H]-thymidine per well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Visualizations
LFA-1 Signaling Pathway
Caption: LFA-1 activation and inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. revvity.com [revvity.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 11. jove.com [jove.com]
Addressing BMS-688521 cytotoxicity at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-688521. The following information is intended to help address issues of cytotoxicity that may be observed at high concentrations of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity and cell death in our cultures at high concentrations of this compound. What are the potential causes?
A1: While this compound is a potent and specific inhibitor of the LFA-1/ICAM-1 interaction, high concentrations may lead to cytotoxicity through several potential mechanisms:
-
On-Target Effects: The LFA-1/ICAM-1 interaction is crucial for various cellular functions beyond simple adhesion, including cell signaling that can impact cell survival and proliferation.[1][2][3][4] Prolonged or excessive blockade of this pathway could disrupt these vital signals, leading to apoptosis or other forms of cell death.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes interact with unintended molecular targets. While specific off-target effects of this compound are not widely reported, this remains a possibility and could contribute to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is below the threshold for toxicity for your specific cell type.
-
Compound Precipitation: High concentrations of small molecules can sometimes lead to precipitation in culture medium. These precipitates can be directly toxic to cells or can alter the effective concentration of the compound, leading to inconsistent results.
Q2: What are the initial steps we should take to troubleshoot this cytotoxicity?
A2: A systematic approach is recommended to identify the source of the cytotoxicity:
-
Verify Compound Concentration and Solvent Toxicity: Prepare fresh dilutions of this compound and perform a dose-response curve to confirm the cytotoxic concentrations. Include a vehicle control with the highest concentration of solvent used in your experiments to rule out solvent-induced toxicity.
-
Assess Cell Health Pre-Treatment: Ensure that your cells are healthy and viable before adding the compound. Avoid using cells that are over-confluent or have been passaged too many times.
-
Optimize Exposure Time: Reducing the incubation time with this compound may lessen cytotoxicity while still allowing for the desired inhibitory effect on LFA-1/ICAM-1 interaction.
-
Examine for Precipitate: Visually inspect the culture wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider reducing the final concentration or using a different solubilization method.
Q3: How can we determine the mechanism of cell death (e.g., apoptosis vs. necrosis) induced by high concentrations of this compound?
A3: Distinguishing between different modes of cell death is crucial for understanding the cytotoxic mechanism. We recommend the following assays:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of necrosis or late apoptosis where membrane integrity is compromised.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound dilution preparation, or differences in cell health.
-
Solution:
-
Standardize your cell seeding protocol to ensure a consistent number of cells per well.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Regularly monitor the health and passage number of your cell cultures.
-
Issue 2: Unexpectedly high cytotoxicity at concentrations that should be non-toxic based on reported IC50 values.
-
Possible Cause: The specific cell line being used may be particularly sensitive to the inhibition of the LFA-1/ICAM-1 pathway, or there may be an issue with the compound stock solution.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations to determine the precise cytotoxic threshold for your cell line.
-
Verify the concentration and integrity of your this compound stock solution. If possible, compare with a new batch of the compound.
-
Consider that the IC50 for adhesion inhibition may not directly correlate with the concentration that induces cytotoxicity, as the latter may be due to prolonged pathway inhibition.
-
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different assays. Note that these values represent the concentration for 50% inhibition of the LFA-1/ICAM-1 interaction and not necessarily the cytotoxic concentration.
| Assay Type | Cell Types | IC50 (nM) | Reference |
| Adhesion Assay | Human T-cell/HUVEC | 2.5 | [13][14] |
| Mixed Lymphocyte Reaction (MLR) Assay | Human T-cells | 60 | [13][14] |
| Mouse Specific Adhesion Assay | Mouse splenocytes/b.END3 cells | 78 | [13][14] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cells in culture
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[15][16]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound
-
Cells in culture
-
96-well plate
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[8][9][10][11][12]
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cells in culture
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-fluorochrome and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[5][6][7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: LFA-1/ICAM-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound induced cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
BMS-688521 experimental controls and best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BMS-688521, a potent, orally active inhibitor of the LFA-1/ICAM interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1). It works by allosterically inhibiting the interaction between LFA-1 and its ligands, the Intercellular Adhesion Molecules (ICAMs). This inhibition prevents the cell-to-cell adhesion critical for immune responses.
Q2: What are the key in vitro assays to assess the activity of this compound?
A2: The two primary in vitro assays used to characterize the activity of this compound are the LFA-1/ICAM-1 adhesion assay and the Mixed Lymphocyte Reaction (MLR) assay.
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been determined in various assays. The key IC50 values are summarized in the table below.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.
Quantitative Data Summary
| Assay Type | Species | Cell Types | IC50 | Reference |
| LFA-1/ICAM-1 Adhesion Assay | Human | T-cell/HUVEC | 2.5 nM | [1][2] |
| Mixed Lymphocyte Reaction (MLR) | Human | --- | 60 nM | [1][2] |
| LFA-1/ICAM-1 Adhesion Assay | Mouse | Splenocytes/b.END3 | 78 nM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LFA-1/ICAM-1 signaling pathway and a general experimental workflow for testing this compound.
Experimental Protocols
LFA-1/ICAM-1 Adhesion Assay
This protocol is a general guideline for an in vitro cell adhesion assay to determine the IC50 of this compound.
Materials:
-
Human T-cells (e.g., Jurkat)
-
Human Umbilical Vein Endothelial Cells (HUVEC) or recombinant human ICAM-1
-
This compound
-
DMSO (vehicle control)
-
Assay buffer (e.g., serum-free RPMI)
-
96-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader
Methodology:
-
Plate Coating: If using recombinant ICAM-1, coat the wells of a 96-well plate with ICAM-1 solution and incubate overnight at 4°C. If using HUVECs, seed the cells and grow to confluence.
-
Cell Preparation: Label the T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the T-cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Adhesion: Add the pre-treated T-cells to the ICAM-1 coated or HUVEC-containing wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
This protocol provides a general framework for a one-way MLR assay to assess the immunosuppressive activity of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
This compound
-
DMSO (vehicle control)
-
Culture medium (e.g., RPMI supplemented with fetal bovine serum)
-
Mitomycin C or irradiation source (to treat stimulator cells)
-
[³H]-thymidine or other proliferation assay reagent (e.g., CFSE)
-
96-well plates
-
Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE)
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from two donors.
-
Treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
The untreated PBMCs will serve as the "responder" cells.
-
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.
-
Co-culture: In a 96-well plate, co-culture the responder and stimulator PBMCs at a suitable ratio (e.g., 1:1).
-
Treatment: Add the diluted this compound or vehicle control to the co-culture.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Proliferation Assay:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure radioactivity.
-
CFSE staining: Stain the responder cells with CFSE before co-culture. After incubation, measure the dilution of CFSE by flow cytometry as an indicator of proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide
Issue: No or weak inhibition by this compound
-
Possible Cause: Compound precipitation.
-
Solution: Ensure the final DMSO concentration in the assay is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity of the this compound stock. If possible, test a new batch of the compound.
-
-
Possible Cause: Low LFA-1 or ICAM-1 expression.
-
Solution: Confirm the expression levels of LFA-1 on your T-cells and ICAM-1 on your HUVECs or the coating efficiency of recombinant ICAM-1.
-
Issue: High background or non-specific cell adhesion
-
Possible Cause: Inadequate blocking of the plate.
-
Solution: Ensure proper blocking of the wells with a suitable blocking agent (e.g., BSA) to prevent non-specific binding of cells.
-
-
Possible Cause: Cell clumping.
-
Solution: Ensure a single-cell suspension before adding cells to the assay plate.
-
Issue: Inconsistent results in the MLR assay
-
Possible Cause: Donor variability.
-
Solution: Use PBMCs from multiple donors to account for variability in allogeneic responses.
-
-
Possible Cause: Suboptimal stimulator to responder cell ratio.
-
Solution: Optimize the ratio of stimulator to responder cells to achieve a robust proliferative response in the control wells.
-
References
Interpreting unexpected results in BMS-688521 adhesion assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-688521 in LFA-1/ICAM-1 adhesion assays. The information is tailored to drug development professionals and scientists to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1) integrin.[1][2] It functions by binding to an allosteric site on LFA-1, stabilizing the molecule in its inactive, low-affinity conformation.[3] This prevents LFA-1 from binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), thereby inhibiting the cell-cell adhesion critical for immune responses.[2]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the specific assay format and cell types used. Reported values are summarized in the table below.
| Assay Type | Cell Types | IC50 |
| Adhesion Assay | Human T-cell/HUVEC | 2.5 nM[4][5] |
| Mixed Lymphocyte Reaction (MLR) | Not specified | 60 nM[4][5] |
| Mouse Specific Adhesion Assay | Mouse splenocytes/b.END3 | 78 nM[4] |
Q3: Can this compound affect cell signaling pathways?
A3: Yes. LFA-1 is known to participate in "outside-in" signaling upon ligand binding.[6] This can activate downstream pathways, such as the Erk1/2 signaling cascade, which is involved in T-cell activation and proliferation.[7] While this compound is an antagonist designed to block LFA-1/ICAM-1 binding, it is important to consider that altering the conformational state of LFA-1 could potentially modulate its signaling capacity.
Troubleshooting Guide
This guide addresses common unexpected results encountered during adhesion assays with this compound.
Issue 1: Higher than Expected IC50 Value (Lower Potency)
Possible Causes:
-
Suboptimal LFA-1 Activation State: The potency of LFA-1 antagonists is dependent on the conformational state of LFA-1.[8] If LFA-1 on the leukocyte cell line is not in a high-affinity state, the inhibitory effect of this compound may appear diminished.
-
Variable ICAM-1 Expression: The expression levels of ICAM-1 on the adherent cell line can vary significantly between different cell lines and even between passages of the same cell line.[9][10][11] Lower ICAM-1 expression will result in weaker adhesion, which can affect the perceived potency of the inhibitor.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility or stability in aqueous media. Precipitation or degradation of the compound will lead to a lower effective concentration.
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their free concentration and apparent activity.[12]
Troubleshooting Steps:
-
Ensure LFA-1 Activation: Pre-stimulate leukocytes with an activating agent like PMA (phorbol 12-myristate 13-acetate), MnCl₂, or a relevant chemokine prior to the adhesion assay to induce the high-affinity conformation of LFA-1.
-
Verify and Standardize ICAM-1 Expression: Regularly check the ICAM-1 expression levels on your adherent cell line using flow cytometry. Consider stimulating the cells with cytokines like TNF-α or IFN-γ to upregulate ICAM-1 expression, but be mindful of potential variability in the response.[13][14]
-
Check Compound Handling: Prepare fresh stock solutions of this compound and visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary, ensuring it does not interfere with the assay.
-
Optimize Serum Concentration: If possible, reduce the serum concentration in the assay medium during the incubation with this compound. Alternatively, perform the assay in a serum-free medium if the cells can tolerate it for the duration of the experiment.
Issue 2: High Background Adhesion (Incomplete Inhibition)
Possible Causes:
-
LFA-1 Independent Adhesion: The cells you are using may express other adhesion molecules that contribute to their binding, which are not targeted by this compound.
-
Non-Specific Cell Clumping: Leukocytes, particularly activated ones, can form aggregates, leading to high background readings.[15]
-
Cell Viability Issues: Dead or dying cells can adhere non-specifically to the assay plate or other cells.
Troubleshooting Steps:
-
Characterize Adhesion Molecules: Use blocking antibodies against other known adhesion molecules on your cells of interest to determine their contribution to the observed adhesion.
-
Prevent Cell Aggregation: Gently pipette to resuspend cells before adding them to the assay plate. Avoid over-confluency in your cell cultures.
-
Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) on your cell suspension before starting the adhesion experiment.[16]
Issue 3: Increased Adhesion in the Presence of this compound (Apparent Agonist Effect)
Possible Causes:
-
Induction of a Pro-Adhesive LFA-1 Conformation: While designed as an antagonist, it is theoretically possible for a small molecule to paradoxically stabilize an intermediate, partially active conformation of LFA-1 under certain conditions.[17]
-
Off-Target Effects: At high concentrations, this compound could potentially interact with other cellular targets that promote adhesion.
-
Activation of Alternative Signaling Pathways: LFA-1 engagement can trigger diverse signaling cascades.[18][19] It is plausible that binding of this compound could inadvertently activate a pathway that enhances adhesion through other molecules.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully evaluate a wide range of this compound concentrations to determine if the pro-adhesive effect is dose-dependent.
-
Investigate Off-Target Effects: If possible, use a structurally related but inactive analog of this compound as a negative control.
-
Analyze Downstream Signaling: Use techniques like western blotting to investigate the phosphorylation status of key signaling molecules downstream of LFA-1 (e.g., Erk1/2) in the presence of this compound.
Issue 4: Cell Toxicity Observed
Possible Causes:
-
Direct Cytotoxicity of this compound: At higher concentrations, some small molecules can have cytotoxic effects.[20]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Induction of Apoptosis: Interference with critical cell adhesion processes can sometimes trigger programmed cell death.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a standard cell viability or cytotoxicity assay with a range of this compound concentrations to identify the toxic threshold.[20]
-
Solvent Control: Ensure that the final concentration of the solvent in your assay is below the level known to be toxic to your cells. Include a vehicle-only control in all experiments.
-
Apoptosis Assay: Use an apoptosis detection kit (e.g., Annexin V staining) to determine if the observed cell death is due to apoptosis.
Experimental Protocols
Static Adhesion Assay Protocol
-
Cell Preparation:
-
Culture leukocytes (e.g., Jurkat cells) and an ICAM-1 expressing adherent cell line (e.g., HUVECs or a transfected cell line) under standard conditions.
-
Seed the ICAM-1 expressing cells into a 96-well plate and grow to confluency.
-
On the day of the assay, harvest the leukocytes, wash, and resuspend in assay medium (e.g., RPMI + 1% BSA).
-
Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Pre-incubate the fluorescently labeled leukocytes with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
If required, add an LFA-1 activating agent (e.g., 20 ng/mL PMA or 0.5 mM MnCl₂) to the leukocyte suspension.
-
Remove the culture medium from the confluent ICAM-1 expressing cells and add the pre-incubated leukocyte suspension.
-
Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent cells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Plot the percentage of adhesion against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine-induced ICAM-1 expression in human keratinocytes is highly variable in keratinocyte strains from different donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential expression of the intercellular adhesion molecule-1 (ICAM-1) in lung cancer cell lines of various histological types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICAM-1 expression by lung cancer cell lines: effects of upregulation by cytokines on the interaction with LAK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strain specific variation in cytokine regulated ICAM-1 expression by rat brain-endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of cell viability and cell growth in a hollow-fiber bioreactor by use of the dye Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-688521 Oral Gavage Protocol for Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral gavage protocol for BMS-688521 in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2][3] LFA-1 is an integrin expressed on all leukocytes, and its interaction with ICAM-1 is crucial for cell adhesion and immune responses.[2] By blocking this interaction, this compound can modulate inflammatory responses, and it has shown efficacy in a mouse model of allergic eosinophilic lung inflammation.[1][3]
Q2: What is a recommended starting dose for this compound in mice for efficacy studies?
A2: Based on published data, a dose range of 1-10 mg/kg administered orally (p.o.) twice daily (BID) has been shown to be efficacious in a mouse allergic eosinophilic lung inflammation model.[1][3] Significant inhibition of eosinophil accumulation was observed at a dose of 1 mg/kg BID, with dose-dependent effects at 3 mg/kg and 10 mg/kg.[1] The final dose should be optimized based on the specific experimental model and desired therapeutic effect.
Q3: How should this compound be formulated for oral gavage in mice?
A3: this compound is poorly soluble in water. A common approach for such compounds is to prepare a suspension. One reported method yields a suspended solution of 5 mg/mL suitable for oral administration.[1] While the exact vehicle is not detailed in this specific protocol, a general-purpose vehicle for poorly soluble drugs in mice that can be considered is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] However, it is crucial to test the solubility and stability of this compound in any chosen vehicle before administration. For compounds soluble in DMSO, another option is to first dissolve the compound in a small amount of DMSO and then emulsify it with Tween-80 and PBS.[4]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: Pharmacokinetic data for this compound in BALB/c mice is available and summarized in the table below.
Troubleshooting Guide
Issue 1: The this compound formulation appears precipitated or unstable.
-
Question: My this compound formulation is not homogenous. What can I do?
-
Answer:
-
Ensure Proper Dissolution: this compound is highly soluble in DMSO (100 mg/mL), but it's important to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility.[1] Gentle warming to 37°C and ultrasonication can aid in dissolution.[3]
-
Vehicle Composition: If using a multi-component vehicle system, the order of addition can be critical. For DMSO-based formulations, first, dissolve the compound completely in DMSO before slowly adding other components like PEG300, Tween-80, and saline while vortexing.[4]
-
Suspension Preparation: For a suspension, ensure you are using an appropriate suspending agent, such as methylcellulose, at a suitable viscosity.[4] The particle size of the compound can also affect suspension stability.
-
Fresh Preparation: It is recommended to prepare the formulation fresh before each use to minimize stability issues. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for one month.[1]
-
Issue 2: The mouse shows signs of distress or mortality occurs during or after oral gavage.
-
Question: I am observing coughing, choking, or mortality in my mice following gavage. What could be the cause and how can I prevent it?
-
Answer: These are often signs of improper gavage technique, leading to tracheal administration, esophageal injury, or aspiration.[5][6]
-
Proper Restraint: Ensure the mouse is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.[7][8] The "fist" method of restraint is often more secure than the "pinch" method.[7]
-
Correct Needle/Tube Selection: Use a flexible plastic feeding tube or a rigid stainless steel gavage needle with a ball tip to minimize the risk of trauma.[6][8] The length of the tube should be pre-measured from the mouse's mouth to the last rib to avoid stomach perforation.[8][9]
-
Gentle Insertion: The gavage needle should be inserted gently into the side of the mouth and advanced along the roof of the mouth towards the esophagus.[8] If any resistance is felt, immediately withdraw the needle and try again.[8]
-
Reduce Stress: Habituate the mice to handling before the procedure.[6] Pre-coating the gavage needle with sucrose can help pacify the mice and reduce stress-related complications.[5]
-
Observe the Animal: Monitor the animal for at least 5-10 minutes post-gavage for any signs of respiratory distress.[9][10]
-
Issue 3: Inconsistent experimental results or high variability in pharmacokinetic data.
-
Question: My experimental data shows high variability between animals. What are the potential sources of this variability?
-
Answer:
-
Inaccurate Dosing: Ensure accurate calculation of the dose volume based on the individual mouse's body weight.[8][10] Use a calibrated pipette and syringe for precise volume measurement.
-
Incomplete Dosing: The animal may spit out some of the compound. Ensure the full dose is delivered into the esophagus.
-
Formulation Inhomogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound.
-
Fasting State: The fasting state of the animal can affect drug absorption. Standardize the fasting period for all animals in the study.
-
Gavage Technique: Inconsistent gavage technique can lead to stress, which can alter physiological parameters and drug metabolism. Ensure all personnel are proficient in the technique.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | 5 mg/kg (p.o.) | 1 mg/kg (i.v.) |
| Cmax | 0.32 µM | - |
| Tmax | 1.0 h | - |
| AUC | 1.5 µM·h | - |
| Bioavailability (F) | 50% | - |
| Half-life (T½) | - | 1.6 h |
| Mean Residence Time (MRT) | - | 1.7 h |
| Clearance (CL) | - | 50 mL/min/kg |
| Volume of Distribution (Vss) | - | 5.1 L/kg |
| Data sourced from MedChemExpress.[1] |
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice
| Mouse Weight | Gauge | Length | Max Volume (mL/kg) |
| < 14 g | 24 G | 2.5 cm (1 inch) | 10 |
| > 14 g | 22-20 G | up to 3.8 cm (1.5 inch) | 10 |
| Data adapted from the University of British Columbia Animal Care Committee guidelines.[8] It is generally recommended to use the lowest volume possible.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system (e.g., DMSO), completely dissolve the this compound in the co-solvent first. Gentle warming (37°C) and sonication can be used to aid dissolution.[3]
-
Prepare the vehicle solution. For a suspension, this may involve dissolving a suspending agent (e.g., 0.5% methylcellulose) in sterile water or saline.
-
Slowly add the dissolved this compound solution or the powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before drawing each dose.
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Preparation: Weigh the mouse and calculate the required dose volume.[8][10] Handle the mouse gently to minimize stress.[6]
-
Gavage Needle Preparation: Select an appropriately sized gavage needle (see Table 2).[8] Measure the insertion length from the tip of the mouse's nose to the last rib and mark the needle.[8][9]
-
Restraint: Restrain the mouse firmly but gently, ensuring the head, neck, and body are in a straight line.[7][8]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[8] The mouse should swallow the tube as it enters the esophagus. There should be no resistance.[8]
-
Administration: Once the needle is in the esophagus to the pre-measured depth, administer the formulation slowly and steadily.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 5-10 minutes.[9][10]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. reddit.com [reddit.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
Comparing the efficacy of BMS-688521 and lifitegrast as LFA-1 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1): BMS-688521 and lifitegrast. By examining their efficacy, mechanism of action, and the experimental data supporting their activity, this document aims to offer a clear and objective resource for researchers in immunology and drug development.
Introduction to LFA-1 Inhibition
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on the surface of leukocytes, plays a critical role in mediating immune responses. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is a key step in T-cell activation, adhesion, and migration to sites of inflammation.[1] The inhibition of the LFA-1/ICAM-1 interaction, therefore, represents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.[1][2] Both this compound and lifitegrast are antagonists of this interaction, but they have been investigated in different therapeutic contexts and exhibit distinct preclinical profiles.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and lifitegrast in key functional assays. A direct comparison of their half-maximal inhibitory concentrations (IC50) in a cell adhesion assay reveals their comparable high potency in disrupting the LFA-1/ICAM-1 binding.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | LFA-1/ICAM-1 Adhesion Assay | Human T-cell/HUVEC | 2.5[3] |
| Mixed Lymphocyte Reaction (MLR) | - | 60[3] | |
| Lifitegrast | LFA-1/ICAM-1 Adhesion Assay | Jurkat T-cells | 2.98[4][5] |
Mechanism of Action: The LFA-1 Signaling Pathway
Both this compound and lifitegrast function by competitively binding to LFA-1 on T-cells, thereby preventing its interaction with ICAM-1.[3][6] This blockade disrupts the formation of the immunological synapse, a critical interface for T-cell activation and downstream signaling. The inhibition of this pathway leads to a reduction in T-cell proliferation, cytokine release, and migration to inflamed tissues.[2][6]
Experimental Protocols
LFA-1/ICAM-1 Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption.
-
Blocking: The plates are washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific cell binding.
-
Cell Preparation: LFA-1 expressing cells, such as the Jurkat T-cell line, are labeled with a fluorescent dye (e.g., calcein AM).
-
Inhibitor Incubation: The labeled cells are pre-incubated with various concentrations of the test inhibitor (this compound or lifitegrast).
-
Adhesion: The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated to permit cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional assay that assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Detailed Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors.
-
Stimulator Cell Inactivation: The PBMCs from one donor (the "stimulator" cells) are treated with an agent like mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: The "responder" PBMCs from the second donor are co-cultured with the inactivated "stimulator" PBMCs.
-
Inhibitor Addition: The test compound is added to the co-culture at a range of concentrations.
-
Incubation: The cell mixture is incubated for several days to allow for T-cell activation and proliferation.
-
Proliferation Measurement: A marker of cell proliferation, such as tritiated thymidine ([³H]-thymidine) or BrdU, is added to the culture. Proliferating cells incorporate this marker into their DNA.
-
Harvesting and Analysis: The cells are harvested, and the amount of incorporated marker is quantified (e.g., by scintillation counting for [³H]-thymidine or ELISA for BrdU).
-
Data Analysis: The level of proliferation is plotted against the inhibitor concentration to determine the IC50 value.
Summary and Conclusion
Both this compound and lifitegrast are highly potent inhibitors of the LFA-1/ICAM-1 interaction, with in vitro potencies in the low nanomolar range. Their efficacy in cell adhesion assays is remarkably similar, indicating a comparable ability to directly block the binding of LFA-1 to its ligand. The data for this compound in a mixed lymphocyte reaction assay further supports its immunomodulatory activity by demonstrating its ability to inhibit T-cell proliferation.
While lifitegrast has been successfully developed and approved for the topical treatment of dry eye disease, the preclinical data for this compound suggests its potential for systemic applications in other inflammatory conditions. The choice between these or other LFA-1 inhibitors for future research and development will depend on the specific therapeutic indication, desired pharmacokinetic profile, and overall safety and tolerability. This guide provides a foundational comparison to aid in such evaluations.
References
A Comparative Guide to Small Molecule LFA-1 Antagonists: BMS-688521 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-688521, a potent small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), with other notable LFA-1 inhibitors, including the clinically approved lifitegrast and the investigational compound SAR 1118. This analysis is based on publicly available preclinical and clinical data, focusing on their mechanism of action, potency, and therapeutic applications.
Introduction to LFA-1 Antagonism
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is essential for T-cell activation, migration, and the formation of the immunological synapse.[1] Consequently, inhibiting the LFA-1/ICAM-1 interaction presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Small molecule antagonists offer the potential for oral administration and improved tissue penetration compared to antibody-based therapies.
Comparative Analysis of LFA-1 Antagonists
This guide focuses on three key small molecule LFA-1 antagonists:
-
This compound: A highly potent, orally active inhibitor of the LFA-1/ICAM interaction.[2]
-
Lifitegrast (formerly SAR 1118): An FDA-approved ophthalmic solution for the treatment of dry eye disease.[3][4]
-
SAR 1118: The investigational compound that led to the development of lifitegrast.[5]
Quantitative Performance Data
The following tables summarize the available quantitative data for each compound, allowing for a comparative assessment of their potency. It is important to note that direct head-to-head studies are limited, and assay conditions may vary between different data sources.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| This compound | Adhesion Assay | Human T-cell/HUVEC | 2.5 | [2] |
| Adhesion Assay | Mouse Splenocytes/b.END3 | 78 | [2] | |
| Mixed Lymphocyte Reaction (MLR) | - | 60 | [2] | |
| Lifitegrast | Adhesion Assay | Jurkat T-cells/ICAM-1 | 2.98 | [6] |
| Adhesion Assay | Jurkat T-cells/ICAM-1 | 10.5 | [3] | |
| Adhesion Assay | HuT 78 T-cells | Potent (≤ 75) | [7] | |
| SAR 1118 | Adhesion Assay | HuT 78 T-cells | Potent (specific IC50 not provided) | [5] |
Table 1: In Vitro Potency of LFA-1 Antagonists. This table highlights the half-maximal inhibitory concentration (IC50) of each compound in various in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Species | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (F%) | Reference |
| This compound | BALB/c Mice | 5 mg/kg p.o. | 0.32 | 1.0 | 1.5 | 50 | [2] |
| BALB/c Mice | 1 mg/kg i.v. | - | - | - | - | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice. This table provides key pharmacokinetic metrics for orally and intravenously administered this compound.
Mechanism of Action and Signaling Pathways
Small molecule LFA-1 antagonists, including this compound, lifitegrast, and SAR 1118, function by allosterically inhibiting the interaction between LFA-1 and its ligand ICAM-1. This interference prevents the conformational changes in LFA-1 required for high-affinity binding and subsequent downstream signaling.
LFA-1 Signaling Pathway
The activation of LFA-1 is a complex process involving both "inside-out" and "outside-in" signaling.
Figure 1: LFA-1 Signaling Pathway and Point of Antagonist Intervention. This diagram illustrates the key steps in LFA-1 activation and the inhibitory action of small molecule antagonists like this compound.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Workflow:
Figure 2: General workflow for a cell adhesion assay.
Protocol:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption.
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific cell binding.
-
Cell Preparation: LFA-1-expressing cells (e.g., Jurkat, HuT 78, or primary T-cells) are labeled with a fluorescent dye (e.g., Calcein AM).
-
Compound Incubation: Labeled cells are pre-incubated with varying concentrations of the LFA-1 antagonist.
-
Adhesion: The cell-compound mixture is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of a compound by measuring its ability to inhibit T-cell proliferation in response to allogeneic stimulation.
Workflow:
Figure 3: General workflow for a one-way mixed lymphocyte reaction assay.
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: The treated stimulator cells are co-cultured with PBMCs from the second donor (responder cells).
-
Compound Addition: The LFA-1 antagonist is added to the co-culture at a range of concentrations.
-
Incubation: The cell mixture is incubated for several days to allow for T-cell activation and proliferation.
-
Proliferation Measurement: A marker of proliferation, such as 3H-thymidine or BrdU, is added to the culture. The amount of incorporated marker is proportional to the degree of cell proliferation.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the antagonist that causes a 50% reduction in T-cell proliferation.
Discussion and Conclusion
This compound demonstrates high potency in inhibiting the LFA-1/ICAM-1 interaction in both human and mouse in vitro systems.[2] Its oral bioavailability in mice suggests potential for systemic administration in treating a variety of inflammatory and autoimmune conditions.
Lifitegrast and its precursor, SAR 1118, have been primarily developed for topical ophthalmic use, specifically for dry eye disease.[4][8] Their efficacy in this indication highlights the importance of LFA-1-mediated inflammation in ocular surface diseases. While direct comparisons of potency with this compound are limited by differing assay conditions and therapeutic focus, the available data indicate that all three molecules are potent inhibitors of the LFA-1/ICAM-1 interaction.
The choice of an LFA-1 antagonist for a specific therapeutic application will depend on the desired route of administration, target tissue, and the specific inflammatory condition being addressed. The data presented in this guide provide a foundation for researchers and drug developers to compare these small molecule LFA-1 antagonists and to inform the design of future studies.
References
- 1. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-688521 and Anti-LFA-1 Antibodies in LFA-1 Antagonism
For researchers, scientists, and drug development professionals, the targeting of Lymphocyte Function-Associated Antigen-1 (LFA-1) presents a compelling strategy for modulating immune responses in a variety of inflammatory and autoimmune disorders. This guide provides a detailed, data-driven comparison of two distinct classes of LFA-1 antagonists: the small molecule allosteric inhibitor BMS-688521 and the class of anti-LFA-1 monoclonal antibodies.
This comparison will delve into their mechanisms of action, binding sites, and in vitro efficacy, supported by experimental data and detailed protocols. The objective is to offer a clear, evidence-based resource to inform research and development decisions in the pursuit of novel LFA-1-targeted therapeutics.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and anti-LFA-1 antibodies lies in their mode of inhibiting the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in leukocyte adhesion, trafficking, and the formation of the immunological synapse.
This compound is a potent, orally active small molecule that functions as an allosteric inhibitor of LFA-1.[1] This means it binds to a site on the LFA-1 protein that is distinct from the ICAM-1 binding site.[2] This binding induces a conformational change in LFA-1, locking it in an inactive state and thereby preventing its interaction with ICAM-1.
Anti-LFA-1 antibodies , on the other hand, are monoclonal antibodies that typically function as orthosteric inhibitors.[2] They directly bind to the CD11a subunit of LFA-1, the alpha chain of the integrin, at or near the ICAM-1 binding site.[3][4] By physically occupying this space, they sterically hinder the binding of ICAM-1.[5] Efalizumab (Raptiva), a now-withdrawn humanized monoclonal antibody, is a well-characterized example of this class.[3][4]
The distinction between allosteric and orthosteric inhibition has significant implications. Allosteric inhibitors like this compound can offer a more nuanced modulation of protein function and may have a different profile of on- and off-target effects compared to orthosteric inhibitors that directly compete with the natural ligand.[2][6]
Quantitative Performance: A Look at the Data
| Compound/Antibody | Assay Type | Cell Types | IC50 |
| This compound | Cell Adhesion Assay | Human T-cell/HUVEC | 2.5 nM |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | 60 nM | |
| Lifitegrast (SAR 1118) | Cell Adhesion Assay | Jurkat T-cells/ICAM-1 | 2.98 nM[1][3][7] |
| Anti-LFA-1 Antibody (Efalizumab) | Cell Adhesion Assay | - | Data not available |
| Mixed Lymphocyte Reaction (MLR) | - | Data not available |
Note: Data for this compound and Lifitegrast are from separate studies and not a direct head-to-head comparison. IC50 values for Efalizumab in these specific assays are not publicly available.
The data indicates that this compound is a highly potent inhibitor of the LFA-1/ICAM-1 interaction, with low nanomolar efficacy in a cell adhesion assay. Its potency is also demonstrated in the more complex and physiologically relevant MLR assay. Lifitegrast, another small molecule LFA-1 antagonist, shows comparable high potency in a Jurkat T-cell adhesion assay.[1][3][7] While quantitative IC50 data for anti-LFA-1 antibodies in these specific assays is scarce in publicly available literature, their clinical efficacy in diseases like psoriasis (in the case of efalizumab) suggests potent biological activity.[8]
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.
Objective: To determine the concentration of an inhibitor required to block 50% of cell adhesion (IC50).
General Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption to the plastic surface.
-
Cell Preparation: LFA-1-expressing cells (e.g., human T-cells, Jurkat cells) are labeled with a fluorescent dye, such as calcein-AM.
-
Inhibitor Incubation: The labeled cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or an anti-LFA-1 antibody).
-
Adhesion: The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of adhesion at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that assesses the T-cell proliferation induced by allogeneic stimulation, a process dependent on the LFA-1/ICAM-1 interaction.
Objective: To determine the concentration of an inhibitor required to suppress 50% of T-cell proliferation (IC50) in response to allogeneic antigen-presenting cells.
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
One-Way MLR Setup: PBMCs from one donor (stimulator cells) are treated with a proliferation inhibitor (e.g., mitomycin-C or irradiation) to prevent their own proliferation. The other donor's PBMCs serve as the responder cells.
-
Co-culture and Inhibition: Responder and stimulator cells are co-cultured in the presence of varying concentrations of the test compound.
-
Proliferation Measurement: After several days of incubation, T-cell proliferation is measured. This is typically done by assessing the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) that dilutes with each cell division.
-
Data Analysis: The level of proliferation at each inhibitor concentration is compared to a no-inhibitor control, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the LFA-1 signaling pathway and the general workflows of the key experiments.
Caption: LFA-1 signaling and points of inhibition.
Caption: Experimental workflows for key assays.
Conclusion
Both this compound and anti-LFA-1 antibodies represent valid and potent strategies for antagonizing the LFA-1/ICAM-1 interaction. The key differentiators lie in their mechanism of action, route of administration, and potentially their downstream signaling effects and safety profiles.
-
This compound , as an orally available small molecule allosteric inhibitor, offers the potential for more convenient dosing and a nuanced modulatory effect. The available in vitro data demonstrates its high potency.
-
Anti-LFA-1 antibodies , while requiring parenteral administration, have a proven track record of clinical efficacy, although the therapeutic landscape has been impacted by the withdrawal of efalizumab due to safety concerns. Their orthosteric mechanism of action provides a direct and potent blockade of the LFA-1/ICAM-1 interaction.
The choice between these two approaches for future drug development will depend on the specific therapeutic context, including the desired pharmacological profile, safety considerations, and the target disease indication. This guide provides a foundational comparison to aid researchers in navigating these important decisions. Further direct comparative studies are warranted to fully elucidate the relative merits of these two promising classes of LFA-1 inhibitors.
References
- 1. Lifitegrast | Integrin | TargetMol [targetmol.com]
- 2. Allosteric targeting resolves limitations of earlier LFA-1 directed modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efalizumab binding to the LFA-1 alphaL I domain blocks ICAM-1 binding via steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validating BMS-688521's LFA-1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the LFA-1 inhibitory activity of BMS-688521 in a new cell line. It offers a comparative analysis with alternative inhibitors and detailed experimental protocols to ensure robust and reproducible results.
This compound is a potent, orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical step in the immunological synapse, facilitating leukocyte adhesion to endothelial cells and subsequent transmigration into tissues.[5][6][7][8] By blocking this interaction, this compound demonstrates potential as a therapeutic agent for inflammatory and autoimmune diseases.
This guide outlines the necessary steps to validate the inhibitory effect of this compound on LFA-1 using a different leukocyte cell line, such as the human T lymphocyte Jurkat cell line or the human monocytic THP-1 cell line. Both cell lines are known to express LFA-1 and are commonly used in cell adhesion studies.[6][9][10][11][12][13][14][15] The guide also includes a comparison with other known LFA-1 inhibitors to provide a comprehensive performance evaluation.
Comparative Analysis of LFA-1 Inhibitors
To objectively assess the performance of this compound, it is recommended to compare its activity against other well-characterized LFA-1 inhibitors. This comparative approach provides valuable context for the potency and mechanism of action of this compound.
| Inhibitor | Mechanism of Action | Reported IC50 (Adhesion Assay) | Cell Lines Used in Original Studies |
| This compound | Small molecule allosteric inhibitor of LFA-1, preventing ICAM-1 binding. | 2.5 nM | Human T-cells/HUVEC, mouse splenocytes/b.END3 |
| Lifitegrast | Small molecule LFA-1 antagonist that blocks the interaction with ICAM-1.[5][16][17][18][19] | Varies by assay; clinically approved for dry eye disease. | Various, including primary human T-cells. |
| A-286982 | Small molecule allosteric inhibitor binding to the I-domain allosteric site (IDAS) of LFA-1.[20] | Micromolar range | Jurkat cells |
Experimental Plan for Validation
This section outlines a comprehensive experimental workflow to validate the LFA-1 inhibitory activity of this compound in a selected cell line (e.g., Jurkat or THP-1 cells).
Experimental Workflow
Caption: A logical workflow for validating this compound's LFA-1 inhibition.
LFA-1 Signaling Pathway
The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events, crucial for T-cell activation and migration. This "inside-out" signaling pathway transforms LFA-1 from a low-affinity to a high-affinity state, enabling firm adhesion.[15][21][22][23]
LFA-1 Activation Signaling Pathway
Caption: Simplified LFA-1 "inside-out" activation pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
-
Leukocyte Cell Line (e.g., Jurkat or THP-1): Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
ICAM-1 Expressing Cell Line (e.g., HUVEC or b.End3): Culture endothelial cells in their recommended growth medium. For adhesion assays, seed these cells into 96-well plates to form a confluent monolayer. Inflammatory cytokines like TNF-α can be used to upregulate ICAM-1 expression.[11]
Cell Adhesion Assay
This assay quantifies the ability of LFA-1 expressing cells to adhere to a monolayer of ICAM-1 expressing cells and the inhibition of this process by this compound.
Materials:
-
96-well clear-bottom black plates
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound and control inhibitors
-
Fluorescence plate reader
Procedure:
-
Prepare ICAM-1 Monolayer: Seed ICAM-1 expressing cells (e.g., HUVEC) in a 96-well plate and grow to confluence. Stimulate with TNF-α (10 ng/mL) for 16-24 hours to enhance ICAM-1 expression. Wash the monolayer gently with assay buffer just before the assay.
-
Label Leukocyte Cells: Resuspend Jurkat or THP-1 cells in serum-free medium at 1 x 10^6 cells/mL and label with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer.
-
Inhibitor Treatment: Pre-incubate the labeled leukocyte cells with various concentrations of this compound or control inhibitors for 30 minutes at 37°C.
-
Co-culture: Add the pre-treated leukocyte cells (e.g., 1 x 10^5 cells/well) to the ICAM-1 expressing monolayer.
-
Adhesion: Centrifuge the plate at a low speed (e.g., 100 x g) for 1 minute to initiate cell contact and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the untreated control. Plot the data and determine the IC50 value.
Flow Cytometry-Based ICAM-1 Binding Assay
This assay directly measures the binding of soluble ICAM-1 to LFA-1 on the surface of leukocyte cells and the competitive inhibition by this compound.
Materials:
-
FACS tubes
-
Recombinant human ICAM-1-Fc fusion protein
-
FITC-conjugated anti-human IgG (Fc specific) secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound and control inhibitors
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Jurkat or THP-1 cells and wash them with cold FACS buffer. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
Inhibitor Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add various concentrations of this compound or control inhibitors and incubate for 30 minutes on ice.
-
ICAM-1-Fc Binding: Add a fixed, subsaturating concentration of recombinant human ICAM-1-Fc to each tube and incubate for 1 hour on ice.
-
Secondary Antibody Staining: Wash the cells twice with cold FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing a FITC-conjugated anti-human IgG secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Wash and Acquisition: Wash the cells twice with cold FACS buffer and resuspend in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of ICAM-1 binding inhibition for each inhibitor concentration relative to the untreated control. Plot the data and determine the IC50 value.
Data Presentation and Interpretation
The quantitative data from the adhesion and flow cytometry assays should be summarized in clear and concise tables for easy comparison.
Table 1: Inhibition of Jurkat Cell Adhesion to HUVEC Monolayers
| Inhibitor | IC50 (nM) |
| This compound | [Insert experimental value] |
| Lifitegrast | [Insert experimental value] |
| A-286982 | [Insert experimental value] |
| Negative Control | No inhibition |
Table 2: Inhibition of Soluble ICAM-1 Binding to Jurkat Cells (Flow Cytometry)
| Inhibitor | IC50 (nM) |
| This compound | [Insert experimental value] |
| Lifitegrast | [Insert experimental value] |
| A-286982 | [Insert experimental value] |
| Negative Control | No inhibition |
By following these detailed protocols and comparative analyses, researchers can effectively validate the LFA-1 inhibitory properties of this compound in a new and relevant cellular context, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylcholine hydroperoxide-induced THP-1 cell adhesion to intracellular adhesion molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adhesion molecule ICAM-1 in diffuse large B-cell lymphoma post-rituximab era: relationship with prognostic importance and rituximab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Increasing LFA-1 Expression Enhances Immune Synapse Architecture and T Cell Receptor Signaling in Jurkat E6.1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Increasing LFA-1 Expression Enhances Immune Synapse Architecture and T Cell Receptor Signaling in Jurkat E6.1 Cells [frontiersin.org]
- 10. escovaccixcell.com [escovaccixcell.com]
- 11. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid flow cytometry method for quantitation of LFA-1-adhesive T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of LFA-1-Mediated T Cell Adhesion by Human T Lymphotropic Virus Type 1 p12I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression of intercellular adhesion molecule 1 (ICAM-1, CD54) in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-688521: A Comparative Analysis of Cross-Species Reactivity Between Human and Mouse LFA-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of BMS-688521, a potent small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), focusing on its activity against human and mouse LFA-1. The data presented herein is crucial for the preclinical evaluation and translation of therapeutic strategies targeting the LFA-1/ICAM-1 interaction.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human and mouse LFA-1 in key functional assays.
| Assay Type | Species | Cell Types | IC50 (nM) | Fold Difference (Mouse/Human) |
| Adhesion Assay | Human | T-cell / HUVEC | 2.5[1][2] | \multirow{2}{*}{~31} |
| Adhesion Assay | Mouse | Splenocytes / b.END3 | 78[1] | |
| Mixed Lymphocyte Reaction (MLR) | Human | T-cells | 60[1][2] | N/A |
Note: HUVEC (Human Umbilical Vein Endothelial Cells), b.END3 (mouse brain endothelioma cell line).
The data clearly indicates that this compound is a highly potent inhibitor of human LFA-1, with an IC50 of 2.5 nM in a cell-based adhesion assay.[1][2] In contrast, its potency against mouse LFA-1 is approximately 31-fold lower, with an IC50 of 78 nM in a comparable murine adhesion assay.[1] This difference in potency is a critical consideration for the design and interpretation of preclinical studies in mouse models.
LFA-1 Signaling and Antagonist Mechanism of Action
LFA-1, an integrin receptor expressed on leukocytes, plays a pivotal role in cell-mediated immune responses by facilitating cell-cell adhesion. The interaction of LFA-1 with its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells and antigen-presenting cells, is a critical step in leukocyte trafficking, immune synapse formation, and T-cell activation.
This compound is an allosteric inhibitor that binds to a site on the I-domain of the LFA-1 αL subunit. This binding stabilizes the inactive conformation of LFA-1, preventing the conformational changes necessary for high-affinity binding to ICAM-1. By blocking this interaction, this compound effectively inhibits the downstream signaling cascades that lead to leukocyte adhesion and activation.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the key assays used to determine the cross-species reactivity of this compound.
Experimental Protocols
Human T-cell / HUVEC Adhesion Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in gelatin-coated 96-well plates.
-
T-cell Isolation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., negative selection).
-
T-cell Labeling: Label the isolated T-cells with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Add varying concentrations of this compound to the HUVEC-containing wells.
-
Co-culture: Add the fluorescently labeled T-cells to the wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent T-cells.
-
Quantification: Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Mouse Splenocyte / b.END3 Adhesion Assay
-
Cell Culture: Culture the mouse brain endothelioma cell line (b.END3) to confluence in 96-well plates.
-
Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from a mouse spleen.[3]
-
Splenocyte Labeling: Label the splenocytes with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Add varying concentrations of this compound to the b.END3-containing wells.
-
Co-culture: Add the fluorescently labeled splenocytes to the wells and incubate.
-
Washing: Gently wash the wells to remove non-adherent splenocytes.
-
Quantification: Measure the fluorescence of the remaining adherent splenocytes.
-
Data Analysis: Calculate the IC50 value as described for the human assay.
Mixed Lymphocyte Reaction (MLR) Assay
-
PBMC Isolation: Isolate PBMCs from two genetically distinct healthy human donors.[4]
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent their proliferation.[4]
-
Co-culture Setup: Co-culture the stimulator cells with the PBMCs from the second donor (responder cells) in a 96-well plate.[5]
-
Compound Addition: Add varying concentrations of this compound to the co-culture.
-
Incubation: Incubate the plate for 4-5 days to allow for T-cell proliferation in response to the allogeneic stimulation.[4]
-
Proliferation Measurement: Add [3H]-thymidine to the culture for the final 18-24 hours of incubation.
-
Harvesting and Scintillation Counting: Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to quantify T-cell proliferation.
-
Data Analysis: Calculate the IC50 value based on the inhibition of T-cell proliferation.
References
A Comparative Analysis of BMS-688521 and Corticosteroids in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel lymphocyte function-associated antigen-1 (LFA-1) antagonist, BMS-688521, and the well-established anti-inflammatory agents, corticosteroids. The focus is on their respective mechanisms of action and their efficacy in preclinical models of inflammation, particularly allergic lung inflammation. This document is intended to inform researchers and drug development professionals on the potential therapeutic applications and mechanistic distinctions between these two classes of compounds.
Executive Summary
Mechanisms of Action
This compound: A Specific LFA-1 Antagonist
This compound is a small molecule antagonist of LFA-1, an integrin exclusively expressed on leukocytes. LFA-1 plays a pivotal role in the inflammatory cascade by binding to ICAMs, which are expressed on the surface of various cells, including endothelial cells and antigen-presenting cells. This interaction is essential for the adhesion of leukocytes to the vascular endothelium, their subsequent transmigration into tissues, and the formation of the immunological synapse required for T-cell activation. By blocking the LFA-1/ICAM interaction, this compound effectively inhibits the recruitment of inflammatory cells to the site of inflammation.
Figure 1: Mechanism of action of this compound.
Corticosteroids: Broad-Spectrum Anti-inflammatory Action
Corticosteroids exert their anti-inflammatory effects through both genomic and non-genomic pathways. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-corticosteroid complex translocates to the nucleus and acts as a transcription factor.
-
Transrepression: The complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Non-genomic effects: Corticosteroids can also exert rapid, non-genomic effects by interacting with membrane-bound GRs and influencing intracellular signaling cascades.
Figure 2: Genomic mechanism of action of corticosteroids.
Comparative Efficacy in a Mouse Model of Allergic Lung Inflammation
The ovalbumin (OVA)-induced allergic lung inflammation model in mice is a widely used and relevant model for studying asthma and other allergic airway diseases. This model is characterized by an influx of inflammatory cells, particularly eosinophils, into the airways. While no direct comparative studies between this compound and corticosteroids have been identified, data from separate studies using this or similar models are presented below.
It is crucial to note that the following data are not from a head-to-head comparative study and should be interpreted with caution due to potential variations in experimental protocols.
| Treatment Group | Dose | Endpoint | Result | Reference |
| This compound | 1, 3, 10 mg/kg (oral, BID) | Eosinophil accumulation in BALF | Dose-dependent inhibition; significant inhibition at 1 mg/kg | [Source on this compound efficacy] |
| Dexamethasone | 0.5 mg/kg (i.p.) | Eosinophil and lymphocyte count in BALF | Abolished the increase in eosinophil and lymphocyte counts | [1] |
| Dexamethasone | 4 mg/kg | Airway eosinophilia | Reduced airway eosinophilia | [2] |
| Dexamethasone | 1.5 mg/kg (i.p.) | Eosinophil recruitment in BALF | Significantly reduced recruitment of eosinophils |
BALF: Bronchoalveolar Lavage Fluid; i.p.: intraperitoneal; BID: twice daily.
Experimental Protocols
The following is a generalized experimental protocol for an OVA-induced allergic lung inflammation model in mice, based on common methodologies found in the literature. Specific details such as sensitization and challenge schedules, as well as dosing regimens, may vary between studies.
Figure 3: Generalized experimental workflow for an OVA-induced allergic lung inflammation model.
Detailed Methodologies
1. Animal Model:
-
Species: BALB/c mice are commonly used due to their propensity to develop strong Th2-mediated immune responses.
-
Sensitization: Mice are typically sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide (Alum). This is often performed on day 0 and day 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23) to induce an inflammatory response in the lungs.
2. Drug Administration:
-
This compound: Administered orally, typically twice a day (BID), starting before the challenge phase.
-
Corticosteroids (e.g., Dexamethasone): Usually administered intraperitoneally or orally once daily, prior to each OVA challenge.
3. Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Performed 24 to 48 hours after the final OVA challenge. The collected BAL fluid is used for total and differential cell counts, with a focus on eosinophils. Cytokine levels in the BAL fluid can also be measured by ELISA.
-
Lung Histology: Lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining is used to evaluate mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine can be measured using whole-body plethysmography.
Conclusion
This compound and corticosteroids offer distinct approaches to the management of inflammatory diseases. Corticosteroids provide potent and broad anti-inflammatory effects by modulating gene expression, but their use can be associated with significant side effects. This compound, by targeting the specific interaction of LFA-1 with ICAM-1, presents a more focused mechanism of action aimed at inhibiting leukocyte trafficking.
The available preclinical data, although not from direct comparative studies, suggest that both this compound and corticosteroids are effective in reducing eosinophilic inflammation in a mouse model of allergic lung disease. The dose-dependent inhibition of eosinophil accumulation by this compound highlights its potential as a targeted anti-inflammatory agent.
Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of this compound and corticosteroids in various inflammation models. Such studies would provide crucial data to better define the potential therapeutic positioning of LFA-1 antagonists in the landscape of anti-inflammatory treatments. Researchers are encouraged to consider these distinct mechanisms of action when designing future studies and developing novel therapeutic strategies for inflammatory disorders.
References
- 1. Effect of dexamethasone and cyclosporin A on allergen-induced airway hyperresponsiveness and inflammatory cell responses in sensitized Brown-Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of allergic airways inflammation and airway hyperresponsiveness in mice by dexamethasone: role of eosinophils, IL-5, eotaxin, and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of BMS-688521 in Combination with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases often require multi-faceted therapeutic approaches to achieve optimal clinical outcomes. BMS-688521, a potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule (ICAM) interaction, represents a targeted approach to modulating the inflammatory cascade.[1][2] LFA-1, an integrin expressed on leukocytes, plays a pivotal role in leukocyte adhesion to endothelial cells and antigen-presenting cells through its interaction with ICAMs, thereby facilitating immune cell trafficking to sites of inflammation.[2] By blocking this interaction, this compound effectively inhibits the recruitment of inflammatory cells. This guide explores the potential for synergistic effects when combining this compound with other classes of anti-inflammatory drugs, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), providing a comparative analysis based on available preclinical data and mechanistic rationale.
Mechanism of Action: LFA-1/ICAM-1 Inhibition
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and antigen-presenting cells is a critical step in the inflammatory response. This adhesion process is a prerequisite for the transmigration of leukocytes from the bloodstream into tissues where inflammation is occurring. This compound acts as an antagonist to this interaction, thereby reducing the infiltration of immune cells and subsequent inflammatory processes.
Synergistic Potential with Corticosteroids
Corticosteroids, a cornerstone of anti-inflammatory therapy, exert their effects through broad immunosuppressive mechanisms, including the inhibition of pro-inflammatory cytokine gene expression. Interestingly, research has shown that glucocorticoids can also down-regulate the expression of LFA-1 on human peripheral blood mononuclear cells.[3] This observation suggests a potential for at least an additive, if not synergistic, effect when combined with a direct LFA-1 inhibitor like this compound. By acting on two distinct but related points in the inflammatory pathway—reducing LFA-1 expression and directly blocking its function—the combination could lead to a more profound inhibition of leukocyte adhesion and trafficking.
Experimental Rationale for Combination Studies
While direct experimental data on the combination of this compound and corticosteroids is limited, a logical next step for researchers would be to investigate this pairing in preclinical models of inflammation. An experimental workflow to assess synergy could involve:
Caption: Experimental workflow for evaluating synergy between this compound and corticosteroids.
Synergistic Potential with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. The interaction between LFA-1 inhibitors and NSAIDs is less direct than with corticosteroids. However, some studies have shown that NSAIDs can increase the expression of ICAM-1 on certain cell types. This upregulation of the LFA-1 ligand could potentially be counteracted more effectively by the presence of an LFA-1 antagonist like this compound. This suggests a potential for a complementary, and possibly synergistic, anti-inflammatory effect.
Experimental Rationale for Combination Studies
To investigate the potential synergy between this compound and NSAIDs, a similar experimental approach to the corticosteroid combination can be employed, substituting the corticosteroid with an NSAID such as ibuprofen or celecoxib.
Quantitative Data from Preclinical Studies
While specific data on the synergistic effects of this compound with other anti-inflammatory drugs is not yet publicly available, preclinical studies on this compound alone have demonstrated its potent anti-inflammatory activity.
| Preclinical Model | Drug/Concentration | Endpoint | Result | Reference |
| Human T-cell/HUVEC Adhesion Assay | This compound | IC50 for adhesion inhibition | 2.5 nM | [1] |
| Mixed Lymphocyte Reaction (MLR) Assay | This compound | IC50 for inhibition of T-cell proliferation | 60 nM | [1] |
| Mouse Allergic Eosinophilic Lung Inflammation | This compound (1, 3, 10 mg/kg, p.o., BID) | Inhibition of eosinophil accumulation in BALF | Dose-dependent inhibition, with significant inhibition at 1 mg/kg | [1] |
Experimental Protocols
Mouse Allergic Eosinophilic Lung Inflammation Model
A detailed protocol for this model, as utilized in the evaluation of this compound, is crucial for reproducibility and further investigation of combination therapies.[1]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On days 28, 29, and 30, mice are challenged with an aerosolized solution of OVA for 20 minutes.
-
Treatment: this compound (or combination therapy) is administered orally (p.o.) twice daily (BID) for three days, starting on the first day of the challenge.
-
Endpoint Analysis: 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the total and differential leukocyte counts, with a focus on eosinophils. Lung tissue can also be collected for histological analysis of inflammatory cell infiltration.
Signaling Pathways
LFA-1/ICAM-1 Signaling Cascade
The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events in both the leukocyte and the endothelial/antigen-presenting cell. This "outside-in" signaling is crucial for the functional consequences of cell adhesion.
Caption: LFA-1/ICAM-1 signaling pathway and the point of inhibition by this compound.
Potential Interaction with Corticosteroid and NSAID Pathways
This diagram illustrates the potential points of interaction for combination therapy.
Caption: Potential interaction points of this compound, corticosteroids, and NSAIDs in the inflammatory cascade.
Conclusion and Future Directions
This compound, as a targeted LFA-1 antagonist, holds promise as a potent anti-inflammatory agent. While direct evidence for synergy with other anti-inflammatory drugs is currently lacking, there is a strong mechanistic rationale to support the investigation of combination therapies. The potential for corticosteroids to down-regulate LFA-1 expression and for NSAIDs to up-regulate ICAM-1 expression suggests that a multi-pronged attack on the inflammatory process could lead to enhanced efficacy. Further preclinical studies, following the experimental frameworks outlined in this guide, are warranted to quantitatively assess the synergistic potential of this compound in combination with corticosteroids and NSAIDs. Such studies will be crucial in guiding the design of future clinical trials and optimizing the therapeutic use of this novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucocorticoid inhibition of LFA-1 and CD2 expression by human mononuclear cells is reversed by IL-2, IL-7 and IL-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation LFA-1 Antagonists: BMS-688521 vs. BMS-587101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1): BMS-587101, a first-generation inhibitor, and BMS-688521, a second-generation compound. By inhibiting the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), these molecules hold therapeutic potential for a range of autoimmune and inflammatory diseases. This document summarizes their performance based on available preclinical data, details the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental procedures.
Executive Summary
This compound emerges as a more potent successor to BMS-587101, demonstrating significantly enhanced in vitro activity in both cellular adhesion and mixed lymphocyte reaction (MLR) assays. While both compounds have shown efficacy in animal models of inflammation, the superior potency of this compound suggests the potential for lower therapeutic dosing and an improved pharmacological profile. This guide presents the quantitative data, experimental methodologies, and biological context to aid researchers in understanding the distinct characteristics of these two LFA-1 antagonists.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BMS-587101, highlighting the enhanced potency of the second-generation compound.
Table 1: In Vitro Potency (IC50)
| Compound | T-Cell/HUVEC Adhesion Assay (nM) | Mixed Lymphocyte Reaction (MLR) Assay (nM) | Mouse Splenocyte/b.END3 Adhesion Assay (nM) |
| BMS-587101 | 20[1] | - | 150[1] |
| This compound | 2.5 | 60 | 78 |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Bioavailability (F%) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) |
| Intravenous (i.v.) | 1 | - | - | - | - | 1.6 | 50 | 5.1 |
| Oral (p.o.) | 5 | 0.32 | 1.0 | 1.5 | 50 | - | - | - |
Pharmacokinetic data for BMS-587101 was not available in the public domain resources reviewed.
LFA-1 Signaling Pathway
The interaction of LFA-1 on T-cells with ICAM-1 on antigen-presenting cells or endothelial cells is a critical step in the immune response, leading to T-cell activation, proliferation, and migration. The following diagram illustrates the key signaling events associated with LFA-1.
Caption: LFA-1 signaling cascade initiated by TCR and chemokine receptor engagement.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and BMS-587101 are provided below.
T-Cell Adhesion Assay
This assay quantifies the ability of an LFA-1 antagonist to inhibit the adhesion of T-cells to Human Umbilical Vein Endothelial Cells (HUVECs) or a plate coated with ICAM-1.
Caption: Workflow for the T-cell adhesion assay.
Detailed Methodology:
-
Plate Preparation: 96-well microplates are either coated with recombinant human ICAM-1 or seeded with HUVECs to form a confluent monolayer.
-
T-Cell Isolation and Labeling: Human peripheral blood mononuclear cells (PBMCs) are isolated, and T-cells are purified. The T-cells are then labeled with a fluorescent dye, such as Calcein-AM, which becomes fluorescent upon entering viable cells.
-
Compound Preparation: this compound and BMS-587101 are serially diluted to a range of concentrations.
-
Incubation: The diluted compounds are added to the prepared wells, followed by the addition of the fluorescently labeled T-cells. The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing of the wells.
-
Quantification: The fluorescence intensity of the remaining adherent cells in each well is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration at which 50% of T-cell adhesion is inhibited, is then determined by non-linear regression analysis.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of the LFA-1 antagonists by measuring their ability to inhibit T-cell proliferation in response to allogeneic stimulation.
Caption: Workflow for the one-way mixed lymphocyte reaction assay.
Detailed Methodology:
-
Cell Isolation: Responder T-cells are isolated from one donor (Donor A), and peripheral blood mononuclear cells (PBMCs) from a second, allogeneic donor (Donor B) are used as stimulator cells.
-
Stimulator Cell Inactivation: The stimulator cells are treated with a proliferation inhibitor, such as Mitomycin C or gamma irradiation, to ensure that any measured proliferation is solely from the responder T-cell population.[2][3][4]
-
Co-culture: The responder T-cells and inactivated stimulator cells are co-cultured in a 96-well plate in the presence of varying concentrations of this compound or BMS-587101.
-
Incubation: The cell cultures are incubated for 4 to 5 days to allow for T-cell activation and proliferation.[2]
-
Proliferation Measurement: A marker of DNA synthesis, such as ³H-thymidine or 5-bromo-2'-deoxyuridine (BrdU), is added to the cultures for the final 18-24 hours of incubation.[2]
-
Quantification: The cells are harvested, and the amount of incorporated ³H-thymidine (measured by scintillation counting) or BrdU (measured by ELISA) is quantified as an indicator of T-cell proliferation.
-
Data Analysis: The percentage of inhibition of T-cell proliferation is calculated for each compound concentration, and the IC50 values are determined.
In Vivo Efficacy
Both BMS-587101 and this compound have demonstrated anti-inflammatory effects in preclinical animal models.
-
BMS-587101: Showed significant efficacy in murine models of arthritis, reducing inflammation and joint destruction.[5] In a mouse model of ovalbumin-induced lung inflammation, it significantly inhibited eosinophil accumulation.[1]
-
This compound: Was efficacious in a mouse model of allergic eosinophilic lung inflammation, demonstrating dose-dependent inhibition of eosinophil accumulation.
Conclusion
The available data strongly indicates that this compound is a significantly more potent LFA-1 antagonist than its predecessor, BMS-587101. This enhanced potency, observed in key in vitro functional assays, coupled with its oral bioavailability, positions this compound as a promising second-generation candidate for the treatment of inflammatory and autoimmune diseases. Further head-to-head comparative studies, particularly focusing on in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, would be invaluable for a complete assessment of their relative therapeutic potential. This guide provides a foundational comparison to inform ongoing and future research in the development of LFA-1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 3. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 4. preferred-cell-systems.com [preferred-cell-systems.com]
- 5. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-688521: A Comparative Guide to ICAM-1 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive potency comparison of BMS-688521 against other known inhibitors of Intercellular Adhesion Molecule-1 (ICAM-1). The data presented is intended to assist researchers in evaluating this compound for its potential in preclinical and clinical studies targeting ICAM-1 mediated inflammatory and autoimmune diseases.
Potency Comparison of ICAM-1 Inhibitors
This compound demonstrates high potency in inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and ICAM-1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable ICAM-1 inhibitors from various in vitro assays.
| Compound | Target/Assay | IC50 (nM) | Mechanism of Action |
| This compound | LFA-1/ICAM-1 Adhesion Assay (Human T-cell/HUVEC) | 2.5[1] | Allosteric LFA-1 inhibitor |
| LFA-1/ICAM-1 Adhesion Assay (Mouse Splenocyte/b.END3) | 78[1] | ||
| Mixed Lymphocyte Reaction (MLR) Assay | 60[1] | ||
| Lifitegrast (SAR 1118) | LFA-1/ICAM-1 Adhesion Assay (Jurkat T-cell) | 2.98[2][3] | LFA-1 antagonist |
| A-286982 | LFA-1/ICAM-1 Binding Assay | 44[4] | Allosteric LFA-1 inhibitor |
| LFA-1-mediated Cellular Adhesion Assay | 35[4] | ||
| A-205804 | Inhibition of ICAM-1 Expression | 25[5][6] | Inhibitor of ICAM-1 expression |
| ICAM-1-IN-1 | Inhibition of ICAM-1 Expression | 5[7] | Inhibitor of ICAM-1 expression |
| Efalizumab | LFA-1/ICAM-1 Interaction | - | Monoclonal antibody against LFA-1 (CD11a) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the potency comparison table.
Cell-Based Adhesion Assays
Objective: To determine the concentration of an inhibitor required to block 50% of the adhesion between LFA-1 expressing cells and ICAM-1 expressing cells.
2.1.1. Human T-cell/HUVEC Adhesion Assay (for this compound)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates. Human T-cells are isolated from peripheral blood.
-
Assay Procedure:
-
HUVEC monolayers are activated with an inflammatory cytokine (e.g., TNF-α) to induce ICAM-1 expression.
-
Fluorescently labeled human T-cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
The treated T-cells are then added to the HUVEC monolayers and incubated to allow for cell adhesion.
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the remaining adherent cells is quantified using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2.1.2. Jurkat T-cell Adhesion to ICAM-1 (for Lifitegrast)
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Preparation: Jurkat T-cells, a human T-lymphocyte cell line, are labeled with a fluorescent dye.
-
Assay Procedure:
-
Labeled Jurkat T-cells are pre-incubated with different concentrations of the test inhibitor.
-
The cell suspension is then added to the ICAM-1 coated wells.
-
After an incubation period, non-adherent cells are washed away.
-
The fluorescence of the adherent cells is measured.
-
IC50 values are determined from the dose-response curve.
-
LFA-1/ICAM-1 Binding Assay (for A-286982)
Objective: To measure the direct inhibition of the LFA-1 and ICAM-1 protein interaction.
-
Assay Principle: This is a cell-free, enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Recombinant LFA-1 protein is immobilized on a 96-well plate.
-
Varying concentrations of the test inhibitor are added to the wells.
-
Biotinylated recombinant ICAM-1 is then added and allowed to bind to the immobilized LFA-1.
-
The plate is washed to remove unbound ICAM-1.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ICAM-1.
-
A substrate for HRP is added, and the resulting colorimetric signal is measured, which is proportional to the amount of LFA-1/ICAM-1 binding.
-
The IC50 is calculated based on the reduction of the signal in the presence of the inhibitor.
-
Signaling Pathways and Experimental Workflow
The interaction of LFA-1 on leukocytes with ICAM-1 on endothelial cells triggers a cascade of intracellular signals in the endothelial cell, leading to cytoskeletal rearrangement and facilitating leukocyte transmigration. The following diagrams illustrate this signaling pathway and a general experimental workflow for assessing ICAM-1 inhibitors.
Caption: ICAM-1 Signaling Pathway upon LFA-1 Binding.
Caption: General Workflow for ICAM-1 Inhibition Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICAM-1-IN-1 | Integrin | TargetMol [targetmol.com]
Hypothetical In Vivo Validation of BMS-688521 in a Canine Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of BMS-688521, a potent LFA-1/ICAM-1 interaction inhibitor, in a hypothetical non-rodent, canine model of allergic asthma. The performance of this compound is compared with a standard-of-care therapy, prednisone. This document is intended to furnish researchers with a framework for evaluating novel anti-inflammatory compounds in a preclinical, non-rodent setting. All data presented is hypothetical and for illustrative purposes.
Comparative Efficacy of this compound and Prednisone
The following table summarizes the key efficacy endpoints from a hypothetical, randomized, placebo-controlled study in a canine model of house dust mite (HDM)-induced allergic asthma.
| Parameter | Placebo | Prednisone (1 mg/kg, oral, once daily) | This compound (5 mg/kg, oral, twice daily) |
| Bronchoalveolar Lavage (BAL) Fluid Eosinophil Count (cells/mL) | 1500 ± 250 | 300 ± 75 | 450 ± 100 |
| Airway Hyperresponsiveness (Penh) to Methacholine | 2.5 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Lung Histopathology Score (0-5 scale) | 4.2 ± 0.5 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Serum IgE Levels (IU/mL) | 800 ± 150 | 750 ± 120 | 600 ± 100 |
Experimental Protocols
A detailed methodology for the key experiments in this hypothetical study is provided below.
Canine Model of Allergic Asthma
Beagle dogs were sensitized by repeated subcutaneous injections of house dust mite (HDM) extract over a period of four weeks. Following sensitization, dogs were challenged with aerosolized HDM extract three times a week for two weeks to induce an asthmatic phenotype.
Dosing and Treatment Groups
Animals were randomized into three groups (n=8 per group):
-
Placebo group: Received oral administration of a vehicle control.
-
Prednisone group: Received 1 mg/kg of prednisone orally, once daily.
-
This compound group: Received 5 mg/kg of this compound orally, twice daily.
Treatment was initiated after the final HDM challenge and continued for 14 days.
Endpoint Measurements
-
Bronchoalveolar Lavage (BAL): On day 15, animals were anesthetized, and a BAL was performed. The collected fluid was analyzed for total and differential cell counts.
-
Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine was assessed using whole-body plethysmography on day 14.
-
Histopathology: Lung tissue was collected at the end of the study, fixed, and stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess inflammation and mucus production. A semi-quantitative scoring system was used.
-
Serum IgE: Blood samples were collected at baseline and at the end of the study to measure total serum IgE levels by ELISA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Safety Operating Guide
Proper Disposal of BMS-688521: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of BMS-688521, a potent, orally active inhibitor of the LFA-1/ICAM interaction. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Core Safety & Handling Principles
Before disposal, it is imperative to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure (C₂₆H₁₉Cl₂N₅O₄) and classification as a bioactive small molecule necessitate cautious handling.[1] It contains chlorine, and as a general rule, halogenated organic compounds require special disposal considerations.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Storage of Waste:
-
Store all waste containing this compound in a designated, clearly labeled, and sealed container.
-
Stock solutions should be stored at low temperatures (-20°C to -80°C) to maintain stability prior to disposal.[2][3]
Disposal Procedure for this compound Waste
Disposal of this compound and materials contaminated with it must be handled through a licensed hazardous waste management company. Do not dispose of this compound down the drain. Chlorinated organic compounds are often prohibited from sewer disposal due to their potential to harm aquatic life and interfere with wastewater treatment processes.[4]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., from cell culture media, assay buffers).
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Contaminated PPE.
-
-
Waste Categorization:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). Do not mix with other incompatible waste streams.[5][6]
-
Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent paper, plasticware) in a separate, clearly marked hazardous waste bag or container.
-
-
Labeling:
-
Clearly label each waste container with "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents or other chemicals present in the mixture.
-
Indicate the approximate concentration or quantity of the compound.
-
Include the date the waste was first added to the container.
-
-
Storage Before Disposal:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., permissible concentration limits for specific disposal methods) is available in the reviewed literature. The primary directive is to treat it as hazardous chemical waste, which should be disposed of via a certified vendor.
Experimental Protocols
No experimental protocols for the disposal or neutralization of this compound are available. The standard and recommended procedure is to rely on professional hazardous waste management services. In-lab treatment of hazardous chemicals is a complex process that should only be undertaken by trained personnel with specific, validated protocols, which are not available for this compound.[7]
References
- 1. BMS 688521 | 893397-44-9 | TKB39744 | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
